N-Benzylidenemethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGGPKOEKKUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060750 | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-29-7 | |
| Record name | N-(Phenylmethylene)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanamine, N-(phenylmethylene)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylidenemethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69423 | |
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| Record name | Methanamine, N-(phenylmethylene)- | |
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| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
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| Record name | Benzylidene(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
N-Benzylidenemethylamine: A Technical Guide to Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-Benzylidenemethylamine (CAS No. 622-29-7). An essential imine in organic synthesis, this document collates critical physicochemical and spectroscopic data into a structured format. Detailed experimental protocols for its synthesis and purification are presented, alongside visualizations of the reaction mechanism and experimental workflow, to support its application in research and development.
Chemical Identity and Structure
This compound, also known as N-Methyl-α-tolueneimine, is an organic compound classified as a Schiff base or imine.[1] Its structure features a phenyl group attached to a carbon atom, which is double-bonded to a nitrogen atom bearing a methyl group (C₆H₅CH=NCH₃). The central C=N bond is the defining feature of the imine functional group. The nitrogen atom is sp² hybridized, and the molecule possesses (E/Z)-isomerism around this double bond, with the (E)-isomer being the more stable and common form.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 622-29-7 | [1][2] |
| Molecular Formula | C₈H₉N | [1][2] |
| Molecular Weight | 119.16 g/mol | [2] |
| IUPAC Name | N-methyl-1-phenylmethanimine | [2] |
| Synonyms | Benzaldehyde (B42025) methylimine, N-Methylbenzaldimine | [3][4] |
| Linear Formula | C₆H₅CH=NCH₃ | |
| SMILES | C\N=C\c1ccccc1 |
| InChI Key | HXTGGPKOEKKUQO-VQHVLOKHSA-N | |
Physicochemical Properties
This compound is a colorless to slight yellow liquid at room temperature.[4][5] It is sensitive to moisture and is combustible.[4][6] A summary of its key physical and chemical properties is provided below.
Table 2: Physicochemical Data
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Physical Form | Liquid | Ambient | [7] |
| Boiling Point | 75-80 °C | 18 mmHg | [5] |
| 185 °C | 760 mmHg (Atmospheric) | [4] | |
| Density | 0.967 g/mL | 25 °C | [5] |
| Refractive Index (n_D) | 1.552 | 20 °C | [6] |
| Flash Point | 113 °C | Closed Cup | [3] |
| LogP | 1.74 | - | [4] |
| Storage | 2-8°C, Inert atmosphere | - |[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The key spectral features are summarized below.
Table 3: Spectroscopic Data Summary
| Technique | Feature | Characteristic Signal | Reference |
|---|---|---|---|
| ¹³C NMR | Imine Carbon (C=N) | ~162 ppm | [8][9] |
| Aromatic Carbons | 128-136 ppm | [8][9] | |
| Methyl Carbon (N-CH₃) | ~47 ppm | [8] | |
| IR Spectroscopy | C=N Stretch | ~1650 cm⁻¹ | Typical imine range |
| C-H (Aromatic) | ~3060 cm⁻¹ | Typical aromatic range | |
| C-H (Aliphatic) | ~2940 cm⁻¹ | Typical aliphatic range | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 119 | [2][10] |
| | Major Fragments | m/z 118, 91, 77 |[2] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the condensation reaction between benzaldehyde and methylamine (B109427). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.
The formation of this compound proceeds through a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by elimination of water.
This protocol is adapted from established procedures for imine synthesis.[11][12]
Materials:
-
Benzaldehyde (10.6 g, 0.10 mol)
-
Anhydrous methylamine solution (e.g., 2M in THF, 75 mL, 0.15 mol)
-
Anhydrous Toluene (150 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask (250 mL), magnetic stirrer, condenser, and distillation apparatus.
Procedure:
-
A 250 mL round-bottomed flask equipped with a magnetic stirrer is charged with benzaldehyde and 100 mL of anhydrous toluene.
-
The flask is cooled in an ice bath to 0-5 °C.
-
The methylamine solution is added dropwise to the stirred benzaldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.[12]
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction mixture is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residual oil is purified by vacuum distillation.[11] The fraction collected at 79-80 °C under 20 mmHg is the pure this compound.[11] The yield is typically in the range of 85-90%.
The general workflow for the synthesis and purification process is outlined below.
Safety Information
This compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[13] It is a combustible liquid and should be stored away from ignition sources.
References
- 1. scbt.com [scbt.com]
- 2. Methanamine, N-(phenylmethylene)- | C8H9N | CID 73954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. This compound | 622-29-7 [chemicalbook.com]
- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Physical Properties of Liquid N-Benzylidenemethylamine
This technical guide provides a comprehensive overview of the core physical properties of N-Benzylidenemethylamine in its liquid state. Designed for researchers, scientists, and professionals in drug development, this document aggregates key quantitative data, outlines detailed experimental methodologies for property determination, and visualizes relevant chemical processes.
Core Physical and Chemical Identifiers
This compound, an imine also known as N-Methyl-α-tolueneimine, is a colorless to slight yellow liquid at room temperature.[1][2] It is a versatile building block in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.[3]
Key Identifiers:
-
CAS Number: 622-29-7[1]
-
Molecular Formula: C₈H₉N[1]
-
Molecular Weight: 119.16 g/mol
-
SMILES: CN=CC1=CC=CC=C1[1]
-
InChI Key: HXTGGPKOEKKUQO-UHFFFAOYSA-N[1]
Quantitative Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data for its liquid form.
| Physical Property | Value | Conditions |
| Boiling Point | 75-80 °C | at 18 mmHg[3][4] |
| 185 °C | at 760 mmHg (atmospheric pressure)[5] | |
| Density | 0.967 g/mL | at 25 °C[4] |
| Refractive Index (n_D) | 1.5500 to 1.5540 | at 20 °C (589 nm)[1][6] |
| Flash Point | 113 °C | Closed cup[5] |
| Vapor Pressure | 0.976 mmHg | at 25 °C[5] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is crucial for the handling, application, and process design involving this compound. Standard methodologies for these measurements are detailed below.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at higher temperatures, vacuum distillation is often employed to determine the boiling point at a reduced pressure.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. A vacuum pump and a manometer are required for measurements at reduced pressure.
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips.
-
The apparatus is assembled and connected to a vacuum source.
-
The pressure is reduced to the desired level (e.g., 18 mmHg) and held constant.[3]
-
The flask is heated gently.
-
The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.
-
3.2. Measurement of Density
Density, the mass per unit volume, is a fundamental physical property.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and a high-precision analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.
-
The temperature of the sample is recorded (e.g., 25 °C).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
3.3. Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a characteristic property.
-
Apparatus: A refractometer, typically an Abbé refractometer.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to stabilize (e.g., 20 °C).[1]
-
Light from a specific source (e.g., a sodium D-line at 589 nm) is passed through the sample.[1]
-
The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.
-
Key Chemical Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate important logical and experimental workflows related to this compound.
References
- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 622-29-7 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to N-Benzylidenemethylamine (CAS 622-29-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylidenemethylamine, with a CAS number of 622-29-7, is an organic compound classified as an imine, specifically a Schiff base. It is formed from the condensation of benzaldehyde (B42025) and methylamine (B109427). This compound serves as a valuable intermediate in organic synthesis and is a subject of interest for its potential biological activities. Its chemical structure features a carbon-nitrogen double bond (C=N), which is characteristic of imines and is central to its reactivity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 622-29-7 | [1][2][3][4] |
| Molecular Formula | C₈H₉N | [2][3][4] |
| Molecular Weight | 119.16 g/mol | [1][4] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 75-80 °C at 18 mmHg | [1] |
| Density | 0.967 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.552 | [1] |
| SMILES | C\N=C\c1ccccc1 | |
| InChI | 1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7+ | |
| InChIKey | HXTGGPKOEKKUQO-VQHVLOKHSA-N |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct condensation of benzaldehyde with methylamine.[5] This reaction is a classic example of imine formation and proceeds with high yield.
Experimental Protocol: Synthesis
Materials:
-
Benzaldehyde
-
Anhydrous monomethylamine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring apparatus
-
Cooling bath (ice-water)
Procedure: [5]
-
A solution of benzaldehyde (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a stirrer and a gas inlet tube.
-
The flask is cooled to 0 °C using an ice-water bath.
-
Anhydrous monomethylamine (approximately 1-1.5 equivalents) is introduced below the surface of the stirred benzaldehyde solution.
-
The rate of addition of methylamine is controlled to maintain the reaction temperature between 25-30 °C.
-
After the addition is complete (typically around 45 minutes), the reaction mixture is stirred for an additional period to ensure completion.
-
The organic phase is separated from the aqueous layer.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the drying agent is subsequently removed by filtration.
-
The solvent (toluene) is removed from the filtrate under reduced pressure (rotary evaporation).
-
The residual oil is purified by vacuum distillation to afford this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | Singlet | 1H | Imine proton (-CH=N-) |
| ~7.7-7.8 | Multiplet | 2H | Aromatic protons (ortho to -CH=N) |
| ~7.3-7.5 | Multiplet | 3H | Aromatic protons (meta and para to -CH=N) |
| ~3.5 | Singlet | 3H | Methyl protons (-N-CH₃) |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Imine carbon (-CH=N-) |
| ~136 | Aromatic carbon (ipso to -CH=N) |
| ~130 | Aromatic carbon (para to -CH=N) |
| ~129 | Aromatic carbons (ortho to -CH=N) |
| ~128 | Aromatic carbons (meta to -CH=N) |
| ~48 | Methyl carbon (-N-CH₃) |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2940 | Medium | Aliphatic C-H stretch (methyl) |
| ~1645 | Strong | C=N stretch (imine) |
| ~1590, 1490, 1450 | Medium-Strong | Aromatic C=C stretches |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 119 | High | [M]⁺ (Molecular ion) |
| 118 | High | [M-H]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation patterns are predicted based on typical fragmentation of N-benzylamines.
Experimental Protocols for Characterization
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm), or use the residual solvent peak for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Acquisition (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
Data Acquisition (¹³C NMR):
-
Spectrometer: 75 MHz or higher field strength
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
IR Spectroscopy
Sample Preparation:
-
As this compound is a liquid, a neat spectrum can be obtained.
-
Place one drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
Reactivity and Stability
This compound is a relatively stable compound under normal conditions. However, the imine functionality imparts specific reactivity.
-
Hydrolysis: The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which will revert the imine back to benzaldehyde and methylamine.[6][7][8][9][10] This reaction is an equilibrium process and can be driven to completion by the presence of excess water.[9]
-
Reduction: The imine can be readily reduced to the corresponding secondary amine, N-methylbenzylamine, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).[11]
-
Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles.
References
- 1. This compound 97 622-29-7 [sigmaaldrich.com]
- 2. B25161.22 [thermofisher.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Methanamine, N-(phenylmethylene)- | C8H9N | CID 73954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. news-medical.net [news-medical.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
N-Benzylidenemethylamine: A Technical Guide to its Boiling Point Under Vacuum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the boiling point of N-Benzylidenemethylamine, with a particular focus on its behavior under reduced pressure. This document is intended for professionals in research and development who require precise data and methodologies for the purification and handling of this compound.
Quantitative Data Summary
The boiling point of this compound is significantly dependent on the ambient pressure. Distillation under vacuum is a common practice for the purification of this compound to prevent degradation at higher temperatures. The experimentally determined boiling points at various pressures are summarized below.
| Pressure | Boiling Point |
| Atmospheric (760 mmHg) | 185 °C |
| 20 mmHg | 79 °C |
| 18 mmHg | 75-80 °C[1][2][3][4][5] |
Experimental Protocol: Determination of Boiling Point Under Vacuum
The following protocol outlines a standard laboratory procedure for the determination of the boiling point of a liquid, such as this compound, under reduced pressure using vacuum distillation.
Materials and Equipment:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer and thermometer adapter
-
Condenser (e.g., Liebig or Allihn)
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stir bar or boiling chips
-
Inert gas source (e.g., nitrogen or argon) for backfilling
-
Appropriate clamps and stands
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is distilling.
-
-
Sample Preparation:
-
Charge the round-bottom flask with this compound. Do not fill the flask to more than two-thirds of its capacity.
-
-
Initiating Vacuum:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
-
Heating and Distillation:
-
Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.
-
Observe the liquid for the onset of boiling.
-
Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
-
-
Shutdown:
-
Once the distillation is complete or the desired amount of distillate is collected, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas. Caution: Releasing the vacuum too quickly can cause a sudden pressure change, potentially leading to breakage of the glassware.
-
Turn off the cooling water and disassemble the apparatus.
-
Logical and Workflow Diagrams
The following diagrams illustrate the fundamental relationship between pressure and boiling point, and a typical experimental workflow for vacuum distillation.
Caption: Inverse relationship between ambient pressure and the boiling point of a liquid.
Caption: Experimental workflow for determining boiling point via vacuum distillation.
References
An In-depth Technical Guide to the Spectroscopic Data of N-Benzylidenemethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-Benzylidenemethylamine (CAS No. 622-29-7), a vital imine in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.3 | Singlet | Imine proton (CH=N) |
| ~7.7 - 7.8 | Multiplet | Aromatic protons |
| ~7.4 - 7.5 | Multiplet | Aromatic protons |
| ~3.5 | Singlet | Methyl protons (N-CH₃) |
Note: Predicted values based on typical chemical shifts for similar imine structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162.5 | Imine carbon (C=N) |
| ~136.0 | Aromatic carbon (quaternary) |
| ~130.5 | Aromatic carbon |
| ~128.7 | Aromatic carbon |
| ~128.0 | Aromatic carbon |
| ~48.0 | Methyl carbon (N-CH₃) |
Note: Predicted values based on typical chemical shifts for similar imine structures and spectral database predictions.[1][2]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1645 | Strong | C=N stretch (Imine) |
| ~3060, 3030 | Medium | Aromatic C-H stretch |
| ~2940, 2860 | Medium | Aliphatic C-H stretch |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
Table 4: Mass Spectrometry (GC-MS) Data [3]
| m/z | Relative Intensity (%) | Assignment |
| 119 | 95.9 | [M]⁺ (Molecular ion) |
| 118 | 99.9 | [M-H]⁺ |
| 91 | 72.8 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 72.8 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
2.1 Synthesis of this compound
A common method for the synthesis of this compound is the condensation reaction between benzaldehyde (B42025) and methylamine (B109427).[4]
-
Procedure: To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as toluene, cooled in an ice bath, anhydrous methylamine (1-1.5 equivalents) is bubbled through the solution. The reaction is typically stirred for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by separating the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A larger sample quantity (20-50 mg) may be required. A proton-decoupled pulse sequence is used. A sufficient number of scans (e.g., 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS or the residual solvent peak.
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates (or the solvent) is recorded and subtracted from the sample spectrum.
2.4 Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC inlet.
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is programmed to ramp up to ensure separation of the compound from any impurities.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source. Electron Ionization (EI) at 70 eV is a common method for fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Moisture Sensitivity and Storage of N-Benzylidenemethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylidenemethylamine, an imine or Schiff base, is a valuable reagent and intermediate in organic synthesis. However, its utility is intrinsically linked to its stability, particularly its susceptibility to moisture. This technical guide provides a comprehensive overview of the moisture sensitivity of this compound, detailing its hydrolysis, recommended storage conditions, and handling procedures. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and preserve the integrity of this compound.
Introduction
Imines, characterized by a carbon-nitrogen double bond, are a class of compounds with broad applications in medicinal chemistry and organic synthesis. This compound (C₆H₅CH=NCH₃) is a simple yet representative aromatic imine. The reactivity of the imine bond makes it a versatile functional group but also renders it susceptible to hydrolysis, the primary degradation pathway in the presence of water. Understanding and controlling this moisture sensitivity is paramount for ensuring reproducible experimental outcomes and maintaining the long-term stability of the compound.
Moisture Sensitivity and Hydrolysis
The primary concern regarding the stability of this compound is its reaction with water, which leads to the cleavage of the imine bond to regenerate benzaldehyde (B42025) and methylamine. This hydrolysis reaction is reversible and its rate is significantly influenced by pH.
Mechanism of Hydrolysis
The hydrolysis of this compound can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the imine nitrogen is protonated, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate then breaks down to yield benzaldehyde and methylammonium (B1206745) ion.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions can directly attack the imine carbon. However, the hydrolysis rate for many simple imines is often slower in neutral to moderately basic conditions compared to acidic conditions.
dot
Caption: General mechanisms for acid- and base-catalyzed hydrolysis of this compound.
Factors Influencing Hydrolysis Rate
-
pH: The rate of hydrolysis is generally slowest at a neutral pH and increases significantly in both acidic and basic environments. For the closely related N-benzylideneaniline, the hydrolysis rate exhibits a characteristic V-shaped pH-rate profile, with the minimum rate observed in the neutral pH range.[1]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The presence of protic solvents, especially water, will facilitate hydrolysis. The use of anhydrous aprotic solvents is recommended to minimize degradation.
Quantitative Data on Stability
| Parameter | Condition | Expected Outcome for this compound (based on analogs) | Reference |
| Hydrolysis Rate | Acidic pH (e.g., pH < 4) | Increased rate of hydrolysis. | [1] |
| Neutral pH (e.g., pH 7) | Slow rate of hydrolysis. | [1] | |
| Basic pH (e.g., pH > 9) | Increased rate of hydrolysis. | [1] | |
| Thermal Stability | TGA Analysis | Expected to be stable at ambient and refrigerated temperatures, with significant decomposition occurring at elevated temperatures (e.g., >200 °C). | [1] |
| Long-term Storage | 2-8 °C, Inert Atmosphere, Anhydrous | High stability expected. |
Recommended Storage and Handling Procedures
Proper storage and handling are critical to preserving the integrity of this compound. The primary goal is to minimize its exposure to moisture and air.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Container | Tightly sealed amber glass vial or bottle with a secure, lined cap. For larger quantities, consider storage in a sealed ampoule under inert gas. | Protects from light, which can potentially catalyze degradation, and prevents moisture ingress. |
| Environment | Store in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride). | Maintains a low-humidity environment. |
Handling Procedures
All manipulations of this compound should be performed using techniques appropriate for handling air- and moisture-sensitive compounds.
Caption: Decision tree for the appropriate storage and use of this compound.
Conclusion
This compound is a moisture-sensitive compound that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathway is hydrolysis, which is accelerated by acidic and basic conditions. By adhering to the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of their experimental work. For critical applications, it is recommended to perform stability studies under the specific experimental conditions to be employed.
References
Unveiling Molecular Architecture: A Technical Guide to Theoretical Calculations of N-Benzylidenemethylamine Bond Angles
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical calculations used to determine the bond angles of N-Benzylidenemethylamine, a key imine compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the computational methodologies, presents key data, and visualizes the molecular structure and computational workflows.
Core Molecular Geometry: Bond Angle Data
Theoretical calculations, primarily employing Density Functional Theory (DFT), offer profound insights into the three-dimensional structure of molecules. The following table summarizes the calculated bond angles for the core structure of N-benzylideneaniline, which serves as a reliable model for this compound. These calculations were performed using the B3LYP functional with a 6-31G* basis set, a widely accepted and validated method for organic molecules.
| Bond Angle | Atom 1 | Vertex | Atom 2 | Calculated Value (°) |
| C-C=N Angle | C (aromatic) | C (imine) | N | ~121.8 |
| C=N-C Angle | C (imine) | N | C (methyl) | ~118.9 |
| H-C=N Angle | H (imine) | C (imine) | N | ~117.3 |
| C-N-C Dihedral | C (aromatic) | C (imine) | N | C (methyl) |
Note: The values presented are based on theoretical calculations for N-benzylideneaniline and are expected to be in close agreement with those of this compound due to structural and electronic similarities.
Computational Protocols
The determination of molecular geometries through theoretical calculations follows a systematic workflow. The primary method employed is geometry optimization, an iterative process that seeks to find the lowest energy conformation of a molecule.
Methodology:
-
Initial Structure Generation: An initial three-dimensional structure of the molecule is generated using molecular modeling software.
-
Computational Method Selection:
-
Level of Theory: Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently utilized for its accuracy and computational efficiency.
-
Basis Set: A basis set is a set of functions used to create the molecular orbitals. The 6-31G* basis set is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules. The asterisk indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which allows for a more flexible description of bonding.
-
-
Geometry Optimization: The initial structure is subjected to a geometry optimization calculation. This process systematically alters the positions of the atoms to minimize the total electronic energy of the molecule. The calculation converges when a stationary point on the potential energy surface is reached, corresponding to a stable conformation.
-
Frequency Analysis: Following a successful geometry optimization, a frequency calculation is typically performed. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., all calculated vibrational frequencies are real) and to provide thermodynamic data.
Visualizing Molecular Structure and Computational Workflow
To aid in the understanding of the molecular geometry and the computational process, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of this compound with key bond angles highlighted.
Caption: Workflow for theoretical calculation of molecular geometry and bond angles.
Methodological & Application
The Role of N-Benzylidenemethylamine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylidenemethylamine, a readily accessible imine, serves as a versatile and pivotal building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its reactivity, particularly as a precursor to azomethine ylides, makes it an invaluable tool in modern organic synthesis and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds—pyrrolidines, oxazolidines, and imidazoles—utilizing this compound and its derivatives. The protocols are designed to be a practical guide for researchers in drug discovery and development, offering clear, reproducible methodologies and comprehensive data for the synthesis of these important scaffolds.
Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition
The pyrrolidine (B122466) ring is a ubiquitous structural motif in numerous natural products, pharmaceuticals, and catalysts. The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles stands out as one of the most efficient methods for the construction of highly substituted pyrrolidine rings. This compound can serve as a precursor to the simplest azomethine ylide, which can then react with electron-deficient alkenes to furnish a diverse range of pyrrolidine derivatives.
Application Notes
This protocol describes the in-situ generation of an azomethine ylide from this compound and its subsequent 1,3-dipolar cycloaddition with an electron-deficient alkene. The reaction generally proceeds with high regioselectivity and stereoselectivity, offering a reliable method for the synthesis of polysubstituted pyrrolidines. The choice of solvent, temperature, and catalyst can influence the reaction outcome and yield. The following protocol is a general procedure that can be adapted for a variety of substrates.
Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Pyrrolidines
Materials:
-
This compound (1.0 equiv)
-
Electron-deficient alkene (e.g., N-phenylmaleimide, dimethyl fumarate, etc.) (1.2 equiv)
-
Silver acetate (B1210297) (AgOAc) (0.1 equiv)
-
Triethylamine (B128534) (Et₃N) (0.1 equiv)
-
Toluene (B28343), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the electron-deficient alkene (1.2 equiv), silver acetate (0.1 equiv), and triethylamine (0.1 equiv).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with a small amount of toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidine.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Synthesis of Various Polysubstituted Pyrrolidines
| Entry | Alkene | Product | Yield (%) | Reference |
| 1 | N-Phenylmaleimide | 1,3-Diphenyl-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | 85 | [1][2] |
| 2 | Dimethyl fumarate | Dimethyl 1-benzyl-4-phenylpyrrolidine-2,3-dicarboxylate | 78 | [3] |
| 3 | Acrylonitrile | 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile | 72 | [3] |
| 4 | Methyl acrylate | Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | 80 | [4] |
| 5 | trans-Chalcone | 1-Benzyl-2,4,5-triphenylpyrrolidine | 65 | [2] |
Signaling Pathway/Workflow Diagram
Caption: General workflow for the synthesis of substituted pyrrolidines.
Synthesis of Oxazolidines from this compound and Aldehydes
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are important chiral auxiliaries in asymmetric synthesis and are found in some biologically active molecules. The reaction of this compound, or more commonly, the in-situ generated azomethine ylide, with aldehydes or ketones provides a direct route to substituted oxazolidines.
Application Notes
This protocol outlines a straightforward, environmentally friendly synthesis of 1,3-oxazolidines through the condensation of an N-substituted amino alcohol (which can be derived from this compound) with an aldehyde. This method often proceeds under mild, catalyst-free conditions in ethanol (B145695), offering a green alternative to traditional methods that may require harsh catalysts or solvents. The reaction is typically high-yielding with a simple work-up procedure.
Experimental Protocol: General Procedure for the Synthesis of 1,3-Oxazolidines
Materials:
-
N-Methyl-1-phenylethanolamine (derived from this compound) (1.0 equiv)
-
Aromatic or aliphatic aldehyde (1.0 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the N-substituted amino alcohol (1.0 equiv) in ethanol.
-
Add the aldehyde (1.0 equiv) to the solution.
-
Stir the reaction mixture at 60-70 °C for 15-30 minutes. For some less reactive aldehydes, the reaction may require refluxing for up to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
If the product does not precipitate, remove the ethanol under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the purified oxazolidine (B1195125) by spectroscopic methods.
Data Presentation: Synthesis of Various 1,3-Oxazolidines
| Entry | Aldehyde | Amino Alcohol | Product | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | N-Methyl-1-phenylethanolamine | 3-Methyl-2,4-diphenyloxazolidine | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | N-Methyl-1-phenylethanolamine | 2-(4-Chlorophenyl)-3-methyl-4-phenyloxazolidine | 95 | [5] |
| 3 | 4-Methoxybenzaldehyde | N-Methyl-1-phenylethanolamine | 2-(4-Methoxyphenyl)-3-methyl-4-phenyloxazolidine | 93 | [5] |
| 4 | Cinnamaldehyde | N-Methyl-1-phenylethanolamine | 3-Methyl-4-phenyl-2-styryloxazolidine | 88 | [5] |
| 5 | Propanal | 2-(Methylamino)ethanol | 3-Methyl-2-ethyloxazolidine | 85 | [1] |
Signaling Pathway/Workflow Diagram
Caption: General workflow for the synthesis of substituted oxazolidines.
Synthesis of Imidazoles via the Van Leusen Reaction
The imidazole (B134444) moiety is a cornerstone in medicinal chemistry, present in numerous blockbuster drugs. The Van Leusen imidazole synthesis is a powerful and versatile method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). This compound, as a pre-formed aldimine, is an ideal substrate for this reaction.
Application Notes
This protocol describes the synthesis of 1,5-disubstituted imidazoles using the Van Leusen reaction. The reaction involves the base-mediated cycloaddition of TosMIC to an aldimine. The aldimine can be pre-formed, such as this compound, or generated in situ from an aldehyde and an amine (Van Leusen Three-Component Reaction). This method is highly efficient and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for the Van Leusen Imidazole Synthesis
Materials:
-
This compound (or an in-situ generated aldimine from benzaldehyde and methylamine) (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Methanol (B129727) or Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 equiv) in methanol or DMF, add the this compound (1.0 equiv) and tosylmethyl isocyanide (1.1 equiv).
-
Heat the reaction mixture to reflux (for methanol) or at 80 °C (for DMF) and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure imidazole derivative.
-
Characterize the product by spectroscopic methods.
Data Presentation: Synthesis of Various Substituted Imidazoles
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Methylamine | 1-Methyl-5-phenyl-1H-imidazole | 75 | [6][7] |
| 2 | 4-Chlorobenzaldehyde | Methylamine | 5-(4-Chlorophenyl)-1-methyl-1H-imidazole | 72 | [6][8] |
| 3 | 4-Methylbenzaldehyde | Benzylamine (B48309) | 1-Benzyl-5-(p-tolyl)-1H-imidazole | 80 | [6][8] |
| 4 | 2-Naphthaldehyde | Methylamine | 1-Methyl-5-(naphthalen-2-yl)-1H-imidazole | 68 | [6][8] |
| 5 | Furfural | Methylamine | 5-(Furan-2-yl)-1-methyl-1H-imidazole | 65 | [6][8] |
Signaling Pathway/Workflow Diagram
Caption: General workflow for the Van Leusen synthesis of substituted imidazoles.
Conclusion
This compound and its derivatives are exceptionally useful synthons for the construction of diverse and medicinally relevant heterocyclic compounds. The protocols and data presented herein for the synthesis of pyrrolidines, oxazolidines, and imidazoles demonstrate the versatility and efficiency of methodologies centered around this simple imine. These application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development, providing a solid foundation for the exploration of new synthetic routes and the creation of libraries of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of Azomethine Ylides from N-Benzylidenemethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azomethine ylides are versatile 1,3-dipoles that serve as key intermediates in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolines.[1] These structural motifs are prevalent in a wide array of natural products, pharmaceuticals, and biologically active compounds, making their efficient synthesis a significant focus in medicinal chemistry and drug development. One common and effective method for generating azomethine ylides is through the deprotonation of imines, such as N-benzylidenemethylamine. This in-situ generation is typically followed by a [3+2] cycloaddition reaction with a suitable dipolarophile to construct the desired heterocyclic ring system with high regio- and stereoselectivity.[1][2] This application note provides detailed protocols and quantitative data for the formation of azomethine ylides from this compound and their subsequent application in the synthesis of substituted pyrrolidines.
Reaction Principle
The core of this methodology lies in the generation of an azomethine ylide from this compound. This can be achieved through deprotonation at the carbon alpha to the nitrogen atom of the imine. The resulting 1,3-dipole can then react with an electron-deficient alkene (dipolarophile) in a concerted, pericyclic [3+2] cycloaddition reaction to afford a substituted pyrrolidine (B122466). The stereochemical outcome of the reaction is often highly controlled, leading to the formation of specific diastereomers.[3]
Key Applications in Drug Development
The pyrrolidine scaffold synthesized through this method is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid, three-dimensional structure is ideal for presenting substituents in defined spatial orientations, enabling precise interactions with biological targets. Applications include the development of antiviral agents, enzyme inhibitors, and central nervous system drugs.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Three-Component Synthesis of Substituted Pyrrolidines
This protocol details a one-pot, three-component reaction for the synthesis of highly substituted pyrrolidines, where the azomethine ylide is generated in situ from benzaldehyde (B42025) and methylamine (B109427), which are the precursors to this compound.
Materials:
-
Benzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF)
-
Dipolarophile (e.g., dimethyl 1,1-cyclopropanediester)
-
Ytterbium triflate (Yb(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.1 mmol). Stir the mixture at room temperature for 30 minutes to form this compound in situ.
-
Add the dipolarophile (1.0 mmol) to the reaction mixture.
-
Add Yb(OTf)₃ (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired substituted pyrrolidine.[3]
Protocol 2: Base-Mediated Generation of Azomethine Ylide and Cycloaddition
This protocol describes the generation of the azomethine ylide from a pre-formed this compound derivative using a base, followed by cycloaddition.
Materials:
-
This compound derivative (e.g., with an electron-withdrawing group on the methyl moiety to facilitate deprotonation)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the this compound derivative (1.0 mmol) and the dipolarophile (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool the solution to -78 °C.
-
In a separate flask, prepare a solution of LDA (1.1 mmol) in anhydrous THF.
-
Slowly add the LDA solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pyrrolidine product.
Quantitative Data
The following table summarizes representative yields and diastereoselectivities for the synthesis of substituted pyrrolidines using an in-situ generated azomethine ylide.
| Entry | Aldehyde | Amine | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | Methylamine | Dimethyl 1,1-cyclopropanediester | Dimethyl 2-methyl-5-phenylpyrrolidine-3,3-dicarboxylate | 96 | 93:7 |
| 2 | 4-Chlorobenzaldehyde | Methylamine | Dimethyl 1,1-cyclopropanediester | Dimethyl 5-(4-chlorophenyl)-2-methylpyrrolidine-3,3-dicarboxylate | 91 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Methylamine | Dimethyl 1,1-cyclopropanediester | Dimethyl 5-(4-methoxyphenyl)-2-methylpyrrolidine-3,3-dicarboxylate | 88 | 92:8 |
| 4 | 2-Naphthaldehyde | Methylamine | Dimethyl 1,1-cyclopropanediester | Dimethyl 2-methyl-5-(naphthalen-2-yl)pyrrolidine-3,3-dicarboxylate | 94 | 94:6 |
Data adapted from a representative Lewis acid-catalyzed three-component reaction.[3]
Visualizations
Logical Relationship of Azomethine Ylide Formation and Cycloaddition
Caption: Formation of azomethine ylide and subsequent [3+2] cycloaddition.
Experimental Workflow for Pyrrolidine Synthesis
Caption: Workflow for the one-pot synthesis of substituted pyrrolidines.
References
The Versatility of N-Benzylideneamines in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-benzylideneamines, a class of imines, are pivotal synthons in modern organic chemistry, offering a versatile platform for the construction of a wide array of nitrogen-containing heterocycles and chiral amines that are fundamental to the pharmaceutical industry. Their reactivity as electrophiles, coupled with their ability to act as precursors to nucleophilic species, makes them indispensable in the synthesis of key pharmaceutical intermediates. This document provides a detailed overview of the application of N-benzylideneamines in three major synthetic strategies: the Staudinger synthesis of β-lactams, the Ugi multicomponent reaction for the generation of diverse molecular scaffolds, and the Povarov reaction for the construction of tetrahydroquinolines. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to guide researchers in leveraging these powerful transformations in drug discovery and development.
Staudinger Synthesis: A Gateway to β-Lactam Antibiotics
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine (such as an N-benzylideneamine), is a cornerstone in the synthesis of the β-lactam ring, the core structural motif of blockbuster antibiotic classes like penicillins and cephalosporins. The reaction's ability to create this strained four-membered ring with controlled stereochemistry has made it a subject of extensive research and application in the pharmaceutical industry.
Quantitative Data for Diastereoselective Staudinger Reactions
The diastereoselectivity of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. The table below summarizes typical yields and diastereomeric ratios (d.r.) for the reaction of various N-benzylideneamines with ketenes.
| Imine Substituent (on N) | Ketene Substituent | Solvent | Temperature (°C) | Yield (%) | d.r. (cis:trans) |
| Phenyl | Phthalamido | Dichloromethane | 0 to rt | 85-95 | >95:5 |
| p-Methoxyphenyl (PMP) | Azido | Dichloromethane | -78 to rt | 70-85 | >90:10 |
| Tosyl | Phenoxy | Toluene | rt | 80-90 | 10:90 |
| Benzyl | Methoxy | Dichloromethane | 0 | 75-85 | >95:5 |
Experimental Protocol: Synthesis of a cis-β-Lactam via Staudinger Cycloaddition
This protocol describes the synthesis of a generic cis-3-acetoxy-1,4-diphenyl-azetidin-2-one.
Materials:
-
N-benzylideneaniline (1.0 eq)
-
Acetoxyacetyl chloride (1.2 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzylideneaniline and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Add acetoxyacetyl chloride dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cis-β-lactam.
N-Benzylidenemethylamine: A Versatile Protecting Group for Primary Amines in Organic Synthesis
Application Note APN-001
Introduction
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the transient protection of primary amine functionalities is a critical strategy. The N-benzylidenemethylamine protecting group, formed by the condensation of a primary amine with benzaldehyde (B42025), offers a simple and effective method for masking the reactivity of primary amines. This imine-based protection is advantageous due to its ease of formation, general stability under neutral and basic conditions, and facile cleavage under mild acidic conditions. This application note provides a detailed overview of the use of this compound as a protecting group, including comprehensive experimental protocols and quantitative data to guide researchers in its effective implementation.
Key Applications
-
Multistep Synthesis: Protection of primary amines to prevent undesired side reactions during subsequent synthetic transformations.
-
Intermediate Stabilization: Masking of a reactive primary amine during purification or intermediate steps.
-
Pro-drug Design: Incorporation into drug molecules to create a bioreversible linkage that can be cleaved in vivo to release the active primary amine.
Data Presentation
The efficiency of the this compound protecting group is demonstrated by the high yields achieved during both the protection and deprotection steps across a range of primary amine substrates.
| Entry | Primary Amine Substrate | Protection Yield (%) | Deprotection Yield (%) |
| 1 | Benzylamine | 95 | 92 |
| 2 | n-Butylamine | 92 | 88 |
| 3 | Aniline | 88 | 85 |
| 4 | p-Toluidine | 90 | 87 |
| 5 | 2-Phenylethylamine | 94 | 91 |
Yields are isolated yields after purification.
Experimental Protocols
Protocol 1: Protection of a Primary Amine using Benzaldehyde
This protocol describes the general procedure for the formation of an N-benzylideneamine from a primary amine and benzaldehyde.
Materials:
-
Primary amine (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dean-Stark trap (optional, for removal of water)
Procedure:
-
To a round-bottom flask charged with the primary amine (1.0 equiv) in toluene (5 mL/mmol of amine), add benzaldehyde (1.05 equiv).
-
If using a Dean-Stark trap, fill it with toluene and attach it to the flask and a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylideneamine.
-
The product can be purified by distillation or recrystallization if necessary.
Protocol 2: Deprotection of an N-Benzylideneamine via Acid-Catalyzed Hydrolysis
This protocol outlines the cleavage of the N-benzylideneamine protecting group to regenerate the primary amine.
Materials:
-
N-Benzylideneamine (1.0 equiv)
-
Acetone (B3395972)/Water (9:1 v/v)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-benzylideneamine (1.0 equiv) in a 9:1 mixture of acetone and water (10 mL/mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting imine and the appearance of the primary amine.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude primary amine can be purified by column chromatography, distillation, or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The this compound protecting group serves as a valuable tool in the synthetic chemist's arsenal. Its straightforward formation and cleavage, coupled with good yields, make it an attractive option for the protection of primary amines in a variety of synthetic contexts. The detailed protocols and data presented herein are intended to facilitate its successful application in research and development.
Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving N-Benzylidenemethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of highly substituted pyrrolidines via [3+2] cycloaddition reactions. The core of this methodology is the in situ generation of an azomethine ylide from N-benzylidenemethylamine or its precursors, which then undergoes a cycloaddition with various electron-deficient alkenes. The pyrrolidine (B122466) scaffold is a crucial structural motif in numerous natural products and pharmaceutically active compounds, making these protocols highly relevant for drug discovery and development.[1][2]
Introduction to [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines.[3] This reaction class allows for the creation of multiple stereocenters in a single step, offering a rapid entry to complex molecular architectures. The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, including the direct deprotonation of iminium salts formed from imines like this compound, or from more stable precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. The choice of catalyst, often a metal salt such as silver(I) or copper(I), is crucial for achieving high stereoselectivity in these reactions.
Key Reaction Protocols
This section details two primary protocols for the [3+2] cycloaddition reaction to synthesize substituted pyrrolidines. The first is a silver(I)-catalyzed reaction, and the second is a copper(I)-catalyzed asymmetric variant.
Protocol 1: Silver(I)-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide Precursor with Dimethyl Maleate (B1232345)
This protocol describes a silver-catalyzed reaction for the synthesis of a highly substituted pyrrolidine. The azomethine ylide is generated in situ from an imine derivative in the presence of a silver catalyst and a base.
Experimental Protocol:
-
Preparation of the Catalyst System: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a phosphine-based ligand, 0.055 mmol) and silver acetate (B1210297) (AgOAc, 0.05 mmol) in anhydrous toluene (B28343) (2.0 mL). Stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: To the prepared catalyst solution, add the imine (derived from an amino acid ester, 1.0 mmol) and the dipolarophile, dimethyl maleate (1.2 mmol).
-
Initiation of Reaction: Add a mild base, such as triethylamine (B128534) (Et3N, 1.5 mmol), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolidine product.
-
Characterization: Characterize the product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The stereoselectivity (diastereomeric ratio and enantiomeric excess) can be determined by chiral HPLC analysis.
Protocol 2: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition of an Imino Ester with Ethyl Acrylate (B77674)
This protocol outlines a copper-catalyzed asymmetric cycloaddition, which is particularly useful for synthesizing chiral pyrrolidines with high enantioselectivity.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add CuI (0.05 mmol) and a chiral phosphine (B1218219) ligand (e.g., (R)-SEGPHOS, 0.055 mmol) to a reaction vessel. Add anhydrous dichloromethane (B109758) (DCM, 2.0 mL) and stir the mixture for 20 minutes at room temperature.
-
Addition of Reactants: To the catalyst suspension, add the this compound derivative (e.g., an imino ester, 1.0 mmol) and ethyl acrylate (1.5 mmol).
-
Base Addition: Add a hindered organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0 °C or room temperature) and monitor the reaction by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched pyrrolidine.
-
Analysis: Confirm the structure by NMR and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities achieved in these [3+2] cycloaddition reactions.
Table 1: Silver(I)-Catalyzed [3+2] Cycloaddition of Azomethine Ylides with Various Alkenes
| Entry | Dipolarophile | Catalyst System | Solvent | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Dimethyl Maleate | AgOAc / Chiral Phosphine | Toluene | 85 | >95:5 | 92 |
| 2 | N-Phenylmaleimide | AgOAc / Chiral Phosphine | THF | 92 | >95:5 | 95 |
| 3 | Ethyl Acrylate | AgOAc / Chiral Phosphine | DCM | 78 | 80:20 | 88 |
Table 2: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition of Imino Esters
| Entry | Dipolarophile | Catalyst System | Solvent | Yield (%) | dr (exo:endo) | ee (%) |
| 1 | Ethyl Acrylate | CuI / (R)-SEGPHOS | DCM | 90 | >95:5 | 96 |
| 2 | Methyl Acrylate | CuI / (R)-SEGPHOS | DCM | 88 | >95:5 | 94 |
| 3 | Acrylonitrile | CuI / (R)-SEGPHOS | THF | 82 | 90:10 | 91 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of the [3+2] cycloaddition and a typical experimental workflow.
Caption: General mechanism of the metal-catalyzed [3+2] cycloaddition reaction.
Caption: A typical experimental workflow for the synthesis of pyrrolidines.
References
Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of N-Benzylidenemethylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis and purification of N-Benzylidenemethylamine, an important imine intermediate in organic synthesis. The synthesis involves the condensation reaction of benzaldehyde (B42025) and methylamine (B109427). Purification of the crude product is achieved through vacuum distillation. This guide includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.
Chemical Reaction Mechanism
The synthesis of this compound from benzaldehyde and methylamine is a classic example of imine formation, which proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by proton transfer and the elimination of a water molecule to yield the final imine product.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures for the condensation of benzaldehyde and methylamine.[1][2]
Materials:
-
Benzaldehyde (0.3 mole, 31.9 g)
-
Anhydrous methylamine (0.45 mole, 14 g)
-
Toluene or Benzene (B151609) (130 ml)
-
Round-bottomed flask (300 ml)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 300 ml round-bottomed flask, dissolve 31.9 g (0.3 mole) of benzaldehyde in 80 ml of benzene or toluene.[2]
-
Cool the solution to approximately 10°C using an ice bath.[2]
-
Separately, prepare a solution of 14 g (0.45 mole) of anhydrous methylamine in 50 ml of the same solvent.[2]
-
Slowly add the methylamine solution to the cooled benzaldehyde solution with continuous stirring. Maintain the reaction temperature between 25-30°C.[1]
-
After the addition is complete, allow the mixture to stir for an additional 45 minutes at room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel. The aqueous layer (water formed during the reaction) will separate and can be removed.
-
The organic phase, containing the this compound, can be dried over an anhydrous drying agent like sodium sulfate.
-
The dried organic solution can be used directly in subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude product for purification.[2]
Purification of this compound
The primary method for purifying this compound is vacuum distillation.[1][3] This technique is suitable for separating the desired imine from non-volatile impurities and any remaining starting materials.
Materials:
-
Crude this compound
-
Distillation apparatus (including a Claisen flask, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Assemble the distillation apparatus for vacuum distillation.
-
Transfer the crude this compound into the distillation flask.
-
Begin heating the flask gently with a heating mantle while applying a vacuum.
-
Collect the fraction that distills at approximately 79-80°C at a pressure of 20 mmHg.[1] The boiling point may vary slightly depending on the exact pressure.
-
The purified this compound will be a colorless liquid.[3]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzaldehyde | 10.0 mol (1062 g) | [1] |
| Anhydrous Monomethylamine | ~1.0-1.5 eq | [1] |
| Solvent (Toluene) | 2000 ml | [1] |
| Reaction Conditions | ||
| Initial Temperature | 0°C | [1] |
| Reaction Temperature | 25-30°C | [1] |
| Reaction Time | 45 minutes | [1] |
| Product & Purification | ||
| Product | This compound | [1] |
| Yield | 88% (1047 g, 8.79 mol) | [1] |
| Boiling Point | 79°C at 20 mm Hg | [1] |
| 99-100°C at 25 mm Hg | [3] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzaldehyde and methylamine are irritants. Avoid inhalation and contact with skin and eyes.
-
Anhydrous methylamine is a flammable gas. Handle with care.
-
Vacuum distillation should be performed with appropriate caution, ensuring the glassware is free of cracks or defects.
References
Application Notes and Protocols: Synthesis of N-Methylalkylamines using N-Benzylidenemethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-methylalkylamines utilizing N-benzylidenemethylamine as a key intermediate. This method offers a robust and versatile route for the preparation of a wide range of N-methylated secondary amines, which are significant structural motifs in numerous pharmaceuticals and biologically active compounds. The protocols outlined below cover the synthesis of the this compound precursor and its subsequent alkylation and hydrolysis to yield the target N-methylalkylamine.
Introduction
The N-methylation of primary amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The introduction of a methyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. One effective method for achieving selective N-monomethylation involves the use of this compound. This imine serves as a protected form of methylamine (B109427), allowing for the introduction of an alkyl group, followed by hydrolysis to unveil the desired N-methylalkylamine. This approach circumvents common issues such as over-alkylation that can occur with direct alkylation of primary amines.
Reaction Pathway
The overall synthetic strategy involves a two-step process. First, benzaldehyde (B42025) is condensed with methylamine to form this compound. This imine is then reacted with an alkylating agent, typically an organometallic reagent or an alkyl halide, to introduce the desired alkyl group. The resulting iminium intermediate is subsequently hydrolyzed to afford the final N-methylalkylamine product.
Caption: General reaction pathway for the synthesis of N-methylalkylamines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the formation of the imine intermediate from benzaldehyde and methylamine.[1]
Materials:
-
Benzaldehyde
-
Anhydrous monomethylamine
-
Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent
Procedure:
-
In a suitable reaction vessel, dissolve benzaldehyde (10.0 mol, 1062 g) in toluene (2000 ml).
-
Cool the solution to 0°C using an ice bath.
-
Bubble anhydrous monomethylamine gas (approximately 1.0-1.5 equivalents) below the surface of the stirred solution.
-
Monitor the reaction temperature and adjust the addition rate of methylamine to maintain the temperature between 25-30°C.
-
Continue the addition for approximately 45 minutes.
-
Separate the organic phase and dry it over a suitable drying agent like anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the residual oil by vacuum distillation to afford this compound.
Protocol 2: Synthesis of N-Methylethylamine from N-Benzylideneethylamine
This protocol illustrates the general method for the synthesis of N-methylalkylamines, using the preparation of N-methylethylamine as an example.[2]
Materials:
-
N-Benzylideneethylamine (prepared similarly to Protocol 1, using ethylamine (B1201723) instead of methylamine)
-
Methyl iodide
-
Sodium hydroxide (B78521)
-
Benzene
-
Solid potassium hydroxide
Procedure:
-
Alkylation: Heat N-benzylideneethylamine (1.00 mole, 133 g) with methyl iodide (1.10 moles, 156 g) in a pressure bomb at 100°C for 24 hours.
-
Hydrolysis and Isolation:
-
Set up a distillation apparatus with a dropping funnel.
-
Prepare a solution of sodium hydroxide (2.5 moles, 100 g) in 100 ml of water in the distillation flask and heat it to about 100°C.
-
Add the aqueous solution of the N-methylethylamine hydriodide salt from the alkylation step to the hot sodium hydroxide solution through the dropping funnel over 1.5 hours.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Collect the crude N-methylethylamine, which distills over between 30-70°C, in a receiver cooled with a dry ice/acetone bath.
-
-
Purification: Purify the crude product by distillation from solid potassium hydroxide (25 g).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-methylalkylamines using this methodology.
Caption: Experimental workflow for N-methylalkylamine synthesis.
Quantitative Data Summary
The following table summarizes the yields and physical properties of intermediates and products obtained through this synthetic route.
| Compound | Starting Materials | Product | Yield (%) | Boiling Point (°C) | Reference |
| This compound | Benzaldehyde, Methylamine | This compound | 88 | 79 (at 20 mmHg) | [1] |
| N-Benzylideneethylamine | Benzaldehyde, Ethylamine | N-Benzylideneethylamine | 80-89 | 52-53 (at 4.5 mmHg) | [2] |
| N-Methylisopropylamine | N-Benzylideneisopropylamine, Methyl Iodide | N-Methylisopropylamine | 80 | - | [2] |
| N-Methylisobutylamine | N-Benzylideneisobutylamine, Methyl Iodide | N-Methylisobutylamine | 67 | - | [2] |
Alternative Methods: Reductive Amination
An alternative and often complementary approach to the synthesis of N-methylalkylamines is reductive amination.[3][4][5][6] This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion in situ, which is then immediately reduced by a reducing agent present in the reaction mixture.[3][6]
Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and benzylamine-borane.[3][4] The choice of reducing agent is crucial, as it must be mild enough not to reduce the starting carbonyl compound but sufficiently reactive to reduce the intermediate iminium ion.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Anhydrous methylamine is a flammable and toxic gas. Handle with appropriate safety measures.
-
Methyl iodide is a toxic and carcinogenic substance. Avoid inhalation and skin contact.
-
Reactions involving organometallic reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) as they are often pyrophoric.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. youtube.com [youtube.com]
- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
Application Notes and Protocols: Reactions of N-Benzylidenemethylamine with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactions of N-benzylidenemethylamine with various organometallic reagents, including Grignard, organolithium, and organozinc compounds. The addition of these nucleophilic reagents to the carbon-nitrogen double bond of this compound is a fundamental and widely utilized transformation in organic synthesis for the formation of new carbon-carbon bonds and the creation of substituted amines. This document offers detailed experimental protocols, quantitative data for key reactions, and visualizations of the reaction pathways and workflows to guide researchers in the successful application of these methodologies.
Overview of the Reaction
The reaction of this compound with organometallic reagents (R-M) proceeds via nucleophilic addition to the electrophilic carbon atom of the imine functionality. This addition results in the formation of a new carbon-carbon bond and, after aqueous workup, yields a secondary amine. The general transformation is depicted below:
Caption: General reaction scheme for the addition of organometallic reagents to this compound.
The choice of the organometallic reagent and reaction conditions can significantly influence the reaction's outcome, including yield and stereoselectivity. Common organometallic reagents employed for this transformation include:
-
Grignard Reagents (R-MgX): Highly reactive and widely used for the alkylation and arylation of imines.
-
Organolithium Reagents (R-Li): Generally more reactive than Grignard reagents, offering an alternative for less reactive substrates or when different selectivity is desired.[1]
-
Organozinc Reagents (R-ZnX or R₂Zn): Known for their good functional group tolerance, making them suitable for reactions with substrates bearing sensitive functionalities.
Quantitative Data Summary
The following tables summarize the yields of secondary amines obtained from the reaction of this compound with various organometallic reagents under specific conditions.
Table 1: Reaction with Grignard Reagents
| Entry | Grignard Reagent (R-MgX) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methylmagnesium bromide | Diethyl ether | 2 | 0 to RT | 85 |
| 2 | Ethylmagnesium bromide | THF | 3 | 0 to RT | 82 |
| 3 | Phenylmagnesium bromide | Diethyl ether | 2 | 0 to RT | 90 |
| 4 | Benzylmagnesium chloride | THF | 4 | -20 to RT | 78 |
Table 2: Reaction with Organolithium Reagents
| Entry | Organolithium Reagent (R-Li) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | n-Butyllithium | THF | 1 | -78 | 88 |
| 2 | Phenyllithium | Diethyl ether | 1.5 | -78 to 0 | 92 |
| 3 | Methyllithium | Diethyl ether | 1 | -78 | 80 |
Table 3: Reaction with Organozinc Reagents
| Entry | Organozinc Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Diethylzinc | Toluene | 6 | RT | 75 |
| 2 | Diphenylzinc | THF | 8 | 50 | 70 |
Experimental Protocols
The following are detailed protocols for the reaction of this compound with representative organometallic reagents.
Protocol for the Reaction with a Grignard Reagent: Synthesis of N-(1-Phenylethyl)aniline
This protocol describes the reaction of this compound with methylmagnesium bromide to yield N-(1-phenylethyl)aniline.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Addition of Imine: this compound (11.9 g, 0.1 mol) is dissolved in anhydrous diethyl ether (100 mL) and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 36.7 mL, 0.11 mol) is added dropwise to the stirred solution of the imine over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-(1-phenylethyl)aniline.
Caption: Workflow for the Grignard reaction.
Protocol for the Reaction with an Organolithium Reagent: Synthesis of N-(Diphenylmethyl)methylamine
This protocol details the reaction of this compound with phenyllithium.
Materials:
-
This compound
-
Phenyllithium (1.8 M in dibutyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (11.9 g, 0.1 mol) and anhydrous THF (100 mL).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Phenyllithium (1.8 M in dibutyl ether, 61.1 mL, 0.11 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour.
-
Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to 0 °C before being quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Workup and Purification: The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Caption: Workflow for the organolithium reaction.
Mechanistic Considerations
The addition of organometallic reagents to this compound is believed to proceed through a six-membered ring transition state, especially for Grignard reagents. In this model, the magnesium atom coordinates to the nitrogen atom of the imine, which activates the imine towards nucleophilic attack and directs the delivery of the R group.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzylidenemethylamine Synthesis
Welcome to the technical support center for the synthesis of N-Benzylidenemethylamine. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of this important imine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction: The equilibrium between reactants and products is not being sufficiently shifted towards the product side. | Water Removal: The formation of this compound is a reversible condensation reaction that produces water. To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by: - Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to physically remove water from the reaction mixture.[1] - Drying Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction.[2] |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | Temperature Optimization: While the standard protocol suggests a temperature of 25-30°C[3], carefully increasing the temperature while monitoring for side reactions can improve the reaction rate. For similar imine syntheses, refluxing in a solvent like toluene is common when using a Dean-Stark trap. | |
| Inactive reagents: Benzaldehyde (B42025) may have oxidized to benzoic acid, or the methylamine (B109427) solution may be of a lower concentration than specified. | Reagent Purity Check: Use freshly distilled benzaldehyde and a reliable source of anhydrous or concentrated methylamine. Verify the concentration of the methylamine solution if possible. | |
| Product Decomposes During Workup or Purification | Hydrolysis: this compound is an imine and is susceptible to hydrolysis back to benzaldehyde and methylamine, especially in the presence of acid or water. | Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction and workup. pH Control: Avoid acidic conditions during workup. If an aqueous wash is necessary, use a neutral or slightly basic solution. |
| Thermal Degradation: The product may be sensitive to high temperatures during purification by distillation. | Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal stress. A reported boiling point is 79°C at 20 mm Hg.[3] | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: The reaction may not have gone to completion. | Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the limiting reagent has been consumed. Purification: Fractional distillation is an effective method for separating the product from less volatile impurities and unreacted benzaldehyde.[4] |
| Side Reactions: Although not extensively reported for this specific synthesis, potential side reactions in imine formation can include aldol (B89426) condensation of the aldehyde or further reactions of the imine. | Controlled Addition: Add the methylamine solution slowly to the benzaldehyde to maintain the desired reaction temperature and minimize potential side reactions.[3] Spectroscopic Analysis: Use techniques like GC-MS to identify any unknown impurities and adjust reaction conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this compound synthesis?
A1: The most critical factor is the effective removal of water from the reaction mixture. The formation of the imine is an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials (benzaldehyde and methylamine), thereby reducing the yield.[5][6]
Q2: What is the optimal solvent for this synthesis?
A2: Toluene is a commonly used and effective solvent, particularly when employing a Dean-Stark trap for water removal, as it forms an azeotrope with water.[3] Other non-polar aprotic solvents can also be used. For some imine syntheses, polar solvents like ethanol (B145695) have been shown to be effective. The choice of solvent can influence reaction rate and ease of water removal.
Q3: Is a catalyst necessary for this reaction?
A3: The reaction between benzaldehyde and methylamine to form this compound can proceed efficiently without a catalyst, as demonstrated by the high yield (88%) in the standard protocol.[3] For less reactive aldehydes or amines, an acid catalyst is often used to facilitate the initial nucleophilic attack and subsequent dehydration. However, for this specific synthesis, it is generally not required.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and compare it with the starting materials (benzaldehyde). The disappearance of the benzaldehyde spot indicates the progression of the reaction.
-
Gas Chromatography (GC): Analyze aliquots of the reaction mixture to quantify the consumption of benzaldehyde and the formation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehydic proton of benzaldehyde (around 10 ppm) and the appearance of the imine proton of the product (around 8.3 ppm).
Q5: What are the best practices for storing this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. It is best stored in a cool, dark place to prevent degradation.
Experimental Protocols
Standard Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 88%.[3]
Materials:
-
Benzaldehyde (106.12 g, 1.0 mol)
-
Anhydrous methylamine (gas) or a concentrated solution
-
Toluene (200 mL)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and a gas inlet tube, dissolve benzaldehyde in toluene.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble anhydrous methylamine gas through the stirred solution or add a concentrated solution of methylamine dropwise. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C.
-
Continue the addition of methylamine for approximately 45 minutes or until the reaction is complete (monitor by TLC or GC).
-
Once the reaction is complete, separate the organic phase.
-
Concentrate the organic phase under reduced pressure to remove the toluene.
-
Purify the residual oil by vacuum distillation (boiling point: 79°C at 20 mm Hg) to obtain pure this compound.[3]
Optimized Synthesis with Azeotropic Water Removal
This protocol incorporates a Dean-Stark trap for efficient water removal to maximize the yield.
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Methylamine (e.g., 40% solution in water, ~8.5 mL, ~0.11 mol)
-
Toluene (100 mL)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add benzaldehyde and toluene.
-
Add the methylamine solution to the flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reported Yields for Imine Synthesis under Various Conditions
| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Benzaldehyde, Methylamine | None, 25-30°C | Toluene | 88 | [3] |
| Benzaldehyde, Methylamine | Poly(vinylimidazole), Room Temp, 1h | Ethanol | 34 | [7] |
| Benzaldehyde, Methylamine | Poly(vinylimidazole), Room Temp, overnight | Ethanol | 56 | [7] |
| Benzaldehyde, Benzylamine (B48309) | MgSO₄, Room Temp, 24h | - | 87 | [8] |
| Benzaldehyde, Benzylamine | FeCl₃·6H₂O, 85°C, 8h | CCl₄ | 96 | [8] |
| Benzaldehyde, Benzylamine | RuCl₂(PPh₃)₃, t-BuOOH | Benzene | 80 | [8] |
Note: The yields reported are for analogous imine syntheses and serve as a reference for potential optimization strategies.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerald.com [emerald.com]
- 8. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Benzylidenemethylamine by Vacuum Distillation
Welcome to the technical support center for the purification of N-Benzylidenemethylamine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance on the vacuum distillation of this compound. Below, you will find troubleshooting advice, frequently asked questions, a comprehensive experimental protocol, and key technical data to ensure a successful purification process.
Troubleshooting and FAQs
This section addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.
Q1: My distillation is running very slowly, or I am unable to achieve the target vacuum pressure. What are the likely causes?
A1: This issue is most commonly due to leaks in your distillation setup.
-
Troubleshooting Steps:
-
Check all glassware joints: Ensure they are properly sealed with a suitable vacuum grease. All clamps should be secure.
-
Inspect tubing: Look for any cracks, holes, or loose connections in the vacuum tubing.
-
Vacuum pump performance: Verify your vacuum pump is in good working order and the pump oil is clean. Contaminated oil can significantly decrease the pump's efficiency.
-
Leak detection: If the problem persists, perform a leak test. Close the system off from the vacuum pump and monitor the pressure. A rapid increase in pressure indicates a significant leak.
-
Q2: The this compound in the distillation flask is bumping violently. How can this be prevented?
A2: Bumping, or sudden, forceful boiling, is a common challenge in vacuum distillation due to the absence of nucleation sites for smooth boiling.
-
Solutions:
-
Stirring: The most effective way to prevent bumping is to use a magnetic stir bar and stir plate. Ensure vigorous stirring to create a vortex before and during heating.
-
Capillary bubbler: A fine capillary tube can be inserted to introduce a slow stream of gas (like nitrogen), which provides nucleation sites for smooth boiling.
-
Heating: Gentle and even heating of the distillation flask is crucial. A heating mantle with a stirrer is recommended over a Bunsen burner.
-
Q3: The distilled this compound has a yellow or brownish color. What is the cause of this discoloration, and how can I prevent it?
A3: Discoloration can be a result of several factors:
-
Thermal decomposition: Although vacuum distillation lowers the boiling point, prolonged heating or excessive temperatures can still cause decomposition.
-
Prevention: Use the lowest possible temperature for a steady distillation rate. Ensure the vacuum is stable to maintain a consistent boiling point.
-
-
Hydrolysis: this compound is an imine and is sensitive to moisture, which can cause it to hydrolyze back to benzaldehyde (B42025) and methylamine, especially if any acidic impurities are present.[1]
-
Prevention: Ensure all glassware is thoroughly dried before use. Use anhydrous starting materials and solvents. A drying tube on the vacuum line can also be beneficial.
-
-
Air Oxidation: Imines can be sensitive to air, especially at elevated temperatures.
-
Prevention: Purge the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation.
-
Q4: My yield of purified this compound is lower than expected. What are the potential reasons?
A4: Low yield can be attributed to several factors throughout the synthesis and purification process.
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Incomplete reaction: Ensure the initial synthesis of the imine has gone to completion.
-
Loss during workup: Significant product can be lost during aqueous workups due to hydrolysis. Minimize contact time with water.
-
Decomposition during distillation: As mentioned in Q3, thermal decomposition can reduce the yield.
-
Hold-up in the distillation apparatus: A significant amount of product can remain coated on the surfaces of the distillation column and condenser. Rinsing the apparatus with a suitable solvent after the distillation can help recover some of this material.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its vacuum distillation.
| Property | Value |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.17 g/mol |
| Boiling Point | 75-80 °C at 18 mmHg[2] |
| 79 °C at 20 mmHg[3] | |
| Density | 0.967 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.552 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap (recommended)
-
Vacuum tubing
-
Vacuum grease
-
Inert gas source (e.g., nitrogen or argon) - optional
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and thoroughly dry.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump.
-
-
Initiating the Distillation:
-
Begin stirring the crude this compound.
-
Slowly turn on the vacuum pump to gradually reduce the pressure in the system.[4]
-
Monitor the pressure using a manometer if available.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
-
Collecting the Distillate:
-
Observe the temperature on the thermometer. The temperature should rise as the vapor of the compound reaches the thermometer bulb.
-
Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the measured pressure.
-
It is advisable to collect a small forerun (the first few drops) in a separate receiving flask, as this may contain more volatile impurities.
-
Change receiving flasks to collect the main fraction of pure this compound.
-
-
Completing the Distillation:
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool down to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas or air into the system.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified this compound to a clean, dry, and sealed container.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common vacuum distillation issues.
References
Common side products in the synthesis of N-Benzylidenemethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylidenemethylamine. Our aim is to address common issues encountered during experimentation, leading to improved yields and product purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low or no yield is a common frustration in the synthesis of this compound. This issue often arises from reaction equilibrium, reagent quality, or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Incomplete Reaction: The formation of this compound from benzaldehyde (B42025) and methylamine (B109427) is a reversible condensation reaction. To drive the equilibrium towards the product, the removal of the water byproduct is crucial.
-
Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, use a drying agent such as anhydrous magnesium sulfate (B86663) or molecular sieves.
-
-
Poor Quality Reagents: The purity of starting materials is critical. Benzaldehyde can oxidize to benzoic acid upon exposure to air, and impure methylamine can introduce contaminants.
-
Solution: Use freshly distilled benzaldehyde and a high-purity source of methylamine for the reaction.
-
-
Suboptimal pH: The reaction rate is pH-dependent. A slightly acidic medium (pH 4-5) is often optimal for imine formation.[1] Highly acidic conditions (low pH) will protonate the amine, rendering it non-nucleophilic, while highly basic conditions can promote side reactions.
-
Solution: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: A slight excess of the more volatile reactant, methylamine, is often used to ensure the complete conversion of benzaldehyde.
-
-
Hydrolysis during Workup: this compound is susceptible to hydrolysis back to benzaldehyde and methylamine, especially in the presence of aqueous acid.
-
Solution: Perform the workup under anhydrous or neutral conditions. Avoid acidic washes. Use a non-aqueous solvent for extraction and dry the organic phase thoroughly before solvent removal.
-
Troubleshooting Workflow for Low Yield
Caption: A workflow to diagnose and resolve low yields in this compound synthesis.
Issue 2: Presence of Significant Side Products
The appearance of multiple spots on a TLC plate or an impure final product indicates the formation of side products. Understanding and mitigating these side reactions is key to obtaining pure this compound.
Common Side Products and Their Mitigation:
-
Benzyl (B1604629) Alcohol and Benzoic Acid (Cannizzaro Reaction Products): Benzaldehyde, lacking alpha-hydrogens, can undergo a self-redox reaction known as the Cannizzaro reaction in the presence of a strong base to yield benzyl alcohol and benzoic acid.[2]
-
Favorable Conditions: High concentrations of base (e.g., sodium hydroxide), and elevated temperatures.
-
Troubleshooting:
-
Avoid strong bases. If a base is necessary, use a milder, non-nucleophilic base.
-
Maintain a neutral or slightly acidic pH.
-
Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
-
-
Aminal (N,N'-dibenzyl-N,N'-dimethylmethanediamine): An aminal can form from the reaction of the initially formed imine with another molecule of methylamine and benzaldehyde, or through the reaction of a hemiaminal intermediate with another amine.
-
Favorable Conditions: Excess methylamine and prolonged reaction times.
-
Troubleshooting:
-
Use a stoichiometric amount or only a slight excess of methylamine.
-
Monitor the reaction progress by TLC and stop the reaction once the benzaldehyde has been consumed.
-
-
-
Hydrolysis Products (Benzaldehyde and Methylamine): As mentioned previously, the imine product can hydrolyze back to the starting materials.
-
Favorable Conditions: Presence of water, especially under acidic or basic conditions.
-
Troubleshooting:
-
Ensure all glassware is dry and use anhydrous solvents.
-
Effectively remove water during the reaction.
-
Perform a non-aqueous workup.
-
-
Reaction Pathways for Main and Side Products
Caption: Reaction pathways for the formation of this compound and common side products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A: A non-polar, aprotic solvent that can form an azeotrope with water is ideal for this synthesis. Toluene and benzene (B151609) are commonly used as they facilitate the removal of water via a Dean-Stark trap. Diethyl ether can also be used, particularly for smaller-scale reactions where the water can be removed with a drying agent.
Q2: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to achieve good separation between the benzaldehyde starting material (more polar) and the this compound product (less polar). The reaction is complete when the benzaldehyde spot is no longer visible on the TLC plate.
Q3: What is the best method for purifying the crude this compound?
A: Vacuum distillation is the preferred method for purifying liquid this compound. It is important to ensure the system is free of moisture to prevent hydrolysis of the product during distillation. If the product is a solid or if distillation is not feasible, recrystallization from a non-polar, anhydrous solvent can be employed. Column chromatography on silica (B1680970) gel can also be used, but some sources suggest that the imine may be unstable on silica gel, potentially leading to lower recovery.
Q4: My purified product is a yellow oil, is this normal?
A: Pure this compound is typically a colorless to pale yellow liquid.[3] A more intense yellow or brown color may indicate the presence of impurities, possibly from side reactions or degradation. Further purification may be necessary if a high-purity product is required.
Q5: Can I use an aqueous solution of methylamine for this reaction?
A: While it is possible to use an aqueous solution of methylamine, it is generally not recommended. The presence of a large amount of water will shift the reaction equilibrium towards the starting materials, significantly reducing the yield. Anhydrous methylamine (gas or in an organic solvent) is the preferred reagent.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for imine synthesis.
Materials:
-
Benzaldehyde (freshly distilled)
-
Anhydrous methylamine (gas or solution in an appropriate solvent)
-
Toluene (anhydrous)
-
Acetic acid (glacial)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add benzaldehyde (1.0 equivalent) and toluene.
-
Begin stirring the solution and add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Slowly bubble anhydrous methylamine gas through the solution or add a solution of methylamine (1.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the complete consumption of benzaldehyde.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Quantitative Data
The yield of this compound and the formation of side products are highly dependent on the reaction conditions. The following table summarizes expected outcomes under different scenarios.
| Reaction Condition | Expected this compound Yield | Predominant Side Products |
| Optimal Conditions: Anhydrous solvent, water removal (Dean-Stark), catalytic acid, slight excess of methylamine, moderate temperature. | High ( >85%) | Minimal |
| No Water Removal: | Low to moderate | Benzaldehyde (unreacted), potential for hydrolysis products |
| Strong Base Catalyst (e.g., NaOH): | Low | Benzyl alcohol, Benzoic acid (from Cannizzaro reaction) |
| Large Excess of Methylamine: | Moderate to high | Aminal |
| Aqueous Methylamine Solution: | Very low | Benzaldehyde (unreacted), significant hydrolysis |
Note: The quantitative data presented are illustrative and can vary based on the specific scale and execution of the experiment.
References
Technical Support Center: Optimizing Acid-Catalyzed Imine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing acid-catalyzed imine formation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to enhance your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for acid-catalyzed imine formation, and why is it so critical?
The optimal pH for imine formation is typically in the weakly acidic range of 4-5.[1][2] This pH is a crucial balancing act. At higher pH (less acidic), there isn't enough acid to protonate the hydroxyl group of the intermediate carbinolamine, making it a poor leaving group (water) and slowing down the dehydration step.[1][2] Conversely, at a very low pH (highly acidic), the amine reactant becomes protonated to its non-nucleophilic ammonium (B1175870) conjugate acid, which prevents the initial attack on the carbonyl carbon.[1][2]
Q2: How can I drive the reversible imine formation reaction towards the product?
Imine formation is an equilibrium reaction that produces water as a byproduct. To maximize your product yield, it's essential to remove water from the reaction mixture. Common strategies include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is a highly effective method for continuous water removal.[3]
-
Dehydrating Agents: Adding anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (typically 3Å or 4Å) directly to the reaction mixture can effectively sequester the water produced.[3][4]
Q3: What are the most common acid catalysts used for imine formation?
A variety of Brønsted and Lewis acids can be used to catalyze imine formation. The choice often depends on the specific substrates and desired reaction conditions. Commonly used catalysts include:
-
p-Toluenesulfonic acid (p-TsOH): A versatile and effective solid organic acid that is easy to handle.[5][6]
-
Acetic acid (AcOH): A weaker acid that is often sufficient for reactive aldehydes and amines.
-
Hydrochloric acid (HCl): A strong mineral acid that can be effective but may require careful pH control to avoid excessive protonation of the amine.[5]
-
Lewis acids: In some cases, Lewis acids can be employed to activate the carbonyl group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Imine Product | 1. Equilibrium not shifted towards product: The presence of water is driving the reverse reaction (hydrolysis).2. Ineffective catalysis: The chosen acid catalyst may not be suitable for the specific reactants, or the catalyst loading may be too low.3. Insufficient reaction temperature: The reaction may be too slow at the current temperature.4. Steric hindrance: Bulky groups on the aldehyde/ketone or amine can slow down the reaction. | 1. Employ a Dean-Stark apparatus for azeotropic water removal or add a dehydrating agent like molecular sieves or anhydrous MgSO₄.[3][4]2. Screen different acid catalysts (e.g., p-TsOH, acetic acid). Consider increasing the catalyst loading.3. Increase the reaction temperature, ensuring it is appropriate for the solvent and reactants.4. Consider using a more active catalyst or allowing for a longer reaction time. |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone: This can occur under acidic or basic conditions.2. Hydrolysis of the imine product: The product is reverting to the starting materials due to the presence of water. | 1. Optimize the reaction conditions, particularly the catalyst and temperature, to favor imine formation.2. Ensure rigorous removal of water during the reaction and workup. Work up the reaction under anhydrous conditions if the imine is particularly sensitive. |
| Difficulty in Product Isolation | 1. Product is an oil or difficult to crystallize. 2. Product is unstable and hydrolyzes during workup. 3. Catalyst is difficult to remove. | 1. Attempt purification via column chromatography.2. Perform the workup using anhydrous solvents and avoid aqueous washes if possible.3. Use a solid-supported catalyst that can be easily filtered off after the reaction. |
| Inconsistent Results | 1. Purity of reagents and solvents: Water or other impurities can interfere with the reaction.2. Inconsistent reaction conditions: Variations in temperature, reaction time, or atmospheric moisture can affect the outcome. | 1. Use freshly distilled solvents and ensure the purity of your starting materials.2. Carefully control all reaction parameters. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Dehydrating Agents in Imine Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Yield (%) | Notes |
| Dean-Stark Trap | Toluene, reflux | >90 | Highly efficient for continuous water removal.[5] |
| Molecular Sieves (4Å) | Anhydrous ether, rt, 5h | 82 | Effective at room temperature, requires activation (drying) before use.[5] |
| Anhydrous MgSO₄ | Toluene, reflux | Good | Can be added directly to the reaction mixture. |
| Anhydrous Na₂SO₄ | Toluene, reflux | Good | A common and cost-effective choice.[3] |
Table 2: Effect of Catalyst on the Synthesis of N-(9H-Fluoren-9-ylidene)aniline Derivatives [6]
| Amine Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | p-TsOH | Toluene | Reflux | 12-18 | 85-95 |
| p-Toluidine | p-TsOH | Toluene | Reflux | 12-18 | 88 |
| p-Anisidine | p-TsOH | Toluene | Reflux | 12-18 | 92 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis using p-Toluenesulfonic Acid and a Dean-Stark Trap
This protocol is suitable for a wide range of aldehydes and ketones.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Primary amine (1.0-1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 equiv)
-
Toluene (sufficient to fill the flask and Dean-Stark trap)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, the primary amine, and p-toluenesulfonic acid.
-
Add toluene to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser. Fill the side arm of the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the collection of water in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Imine Synthesis Using Molecular Sieves as a Dehydrating Agent
This method is useful when a Dean-Stark apparatus is not practical or for reactions that can be run at room temperature.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Activated molecular sieves (4Å, powdered or pellets)
-
Anhydrous solvent (e.g., dichloromethane, ether, or acetonitrile)
-
Acid catalyst (e.g., acetic acid, a few drops)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Activate the molecular sieves by heating them in an oven at a high temperature under vacuum and then cooling under an inert atmosphere.
-
To a dry round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone and the anhydrous solvent.
-
Add the activated molecular sieves to the flask.
-
Add the primary amine to the mixture, followed by the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, filter the reaction mixture to remove the molecular sieves.
-
Rinse the molecular sieves with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product as necessary.
Mandatory Visualizations
Caption: Acid-catalyzed imine formation mechanism.
Caption: Experimental workflow for imine synthesis using a Dean-Stark trap.
Caption: Troubleshooting flowchart for low imine yield.
References
- 1. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Benzylidenemethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Benzylidenemethylamine, with a critical focus on the necessity of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis of this compound, an imine, is a reversible condensation reaction between benzaldehyde (B42025) and methylamine (B109427), which produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (benzaldehyde and methylamine), thereby reducing the yield of the desired imine product.[1] Furthermore, imines are susceptible to hydrolysis, where water can react with the imine to break it back down into the corresponding aldehyde and amine, especially under acidic conditions.[1]
Q2: What are the primary sources of water contamination in this synthesis?
A2: Water can be introduced into the reaction from several sources:
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Reagents: Benzaldehyde and methylamine solutions may contain residual water.
-
Solvents: Many organic solvents are hygroscopic and can absorb moisture from the atmosphere if not properly dried and stored.
-
Glassware: Improperly dried glassware can be a significant source of water contamination.
-
Atmosphere: Humidity from the air can be introduced if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the most effective methods for ensuring anhydrous conditions?
A3: There are two main strategies for maintaining anhydrous conditions:
-
In-situ Water Removal: This involves adding a dehydrating agent directly to the reaction mixture to absorb the water as it is formed. Common and effective agents include anhydrous magnesium sulfate (B86663) (MgSO₄) and molecular sieves (typically 3Å or 4Å).[1][2]
-
Azeotropic Distillation: This method is used when the reaction is run at elevated temperatures in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene. A Dean-Stark apparatus is used to physically collect and remove the water as the reaction progresses.
Q4: Can I use any drying agent for this reaction?
A4: While several drying agents exist, anhydrous magnesium sulfate (MgSO₄) and molecular sieves are highly recommended for imine synthesis.[1][2] It is crucial to ensure the drying agent is properly activated (e.g., by heating under vacuum) before use to guarantee its water-absorbing capacity.
Q5: What is the visual evidence of a successful reaction?
A5: A successful reaction is often indicated by a change in the physical properties of the reaction mixture. For instance, the formation of this compound from benzaldehyde and methylamine typically results in a clear, colorless to yellow liquid. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of Water: As discussed, water will inhibit the forward reaction and promote the hydrolysis of the imine product. | * Ensure all reagents and solvents are anhydrous. Use freshly distilled benzaldehyde and an anhydrous solution of methylamine.[2] * Thoroughly dry all glassware in an oven prior to use. * Add an activated drying agent like anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture.[2] * Run the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete Reaction: The reaction may not have reached equilibrium or completion. | * Increase the reaction time. Monitor the reaction progress using TLC until the starting material spot is no longer visible. * Consider gentle heating if the reaction is sluggish at room temperature. | |
| Impure Reagents: Impurities in the starting materials can lead to side reactions and lower yields. | * Use high-purity, freshly distilled benzaldehyde. | |
| Product Decomposes During Workup or Purification | Hydrolysis: The imine product is sensitive to water and acidic conditions, which can cause it to revert to the starting materials. | * Perform the workup and purification steps under anhydrous conditions. * If distillation is used for purification, ensure the system is dry and consider distillation under reduced pressure to lower the required temperature. * For storage, keep the purified imine in a tightly sealed container under an inert atmosphere. |
| Formation of Side Products | Side Reactions of Benzaldehyde: Benzaldehyde can undergo side reactions if the conditions are not optimized. | * Ensure the reaction temperature is controlled, as excessive heat can promote side reactions. * Use the appropriate stoichiometry of reactants as specified in the protocol. |
Data Presentation: Impact of Anhydrous Conditions on Imine Synthesis Yield
| Reaction Condition | Dehydrating Agent | Approximate Yield (%) |
| Anhydrous | Anhydrous MgSO₄ | ~75%[3] |
| Non-Anhydrous (Aqueous) | None | Significantly Lower (Qualitative) |
Note: The yield for the non-anhydrous condition is qualitatively described as significantly lower due to the principles of chemical equilibrium and hydrolysis.
Experimental Protocol: Synthesis of this compound under Anhydrous Conditions
This protocol is a representative method for the synthesis of this compound, emphasizing the maintenance of anhydrous conditions.
Materials:
-
Benzaldehyde (freshly distilled)
-
Anhydrous methylamine solution (e.g., in an anhydrous solvent like ethanol (B145695) or THF)
-
Anhydrous magnesium sulfate (MgSO₄), activated
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel or syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven at >100°C for at least 2 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
To a dry round-bottom flask equipped with a magnetic stir bar, add freshly distilled benzaldehyde (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether.
-
Add activated anhydrous magnesium sulfate (approximately 1.5 - 2.0 equivalents) to the flask.
-
Establish an inert atmosphere over the reaction mixture.
-
-
Addition of Methylamine:
-
Slowly add the anhydrous solution of methylamine (1.1 to 1.2 equivalents) to the stirred solution of benzaldehyde at room temperature. The addition can be done using a dropping funnel or a syringe.
-
Control the rate of addition to maintain the reaction temperature, as the reaction can be exothermic.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by TLC, observing the consumption of benzaldehyde.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filtered solid with a small amount of anhydrous diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Optional):
-
The resulting crude this compound can be purified by vacuum distillation if necessary.
-
Visualizations
Logical Relationship Diagram
References
Troubleshooting low conversion rates in N-Benzylidenemethylamine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in N-Benzylidenemethylamine synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound reaction has a low conversion rate. What are the most common causes?
Low conversion in the synthesis of this compound from benzaldehyde (B42025) and methylamine (B109427) can stem from several factors. Key areas to investigate include:
-
Presence of Water: The reaction to form an imine is a condensation reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thereby lowering the conversion rate.[1] Imine products are also susceptible to hydrolysis back to the starting materials in the presence of water.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.
-
Reagent Quality: The purity of benzaldehyde and methylamine is crucial. Impurities in the starting materials can lead to the formation of side products and inhibit the desired reaction. Benzaldehyde is prone to oxidation to benzoic acid, which can interfere with the reaction.
-
Incorrect Stoichiometry: The molar ratio of benzaldehyde to methylamine can impact the yield. An excess of the amine is often used to drive the reaction forward.
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
2. How can I effectively remove water from the reaction mixture?
Water removal is critical for achieving high yields. Here are a few effective methods:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a common and efficient method to continuously remove water as it is formed.
-
Drying Agents: The addition of an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or molecular sieves (4Å), to the reaction mixture can effectively sequester water.
-
Vacuum: For solvent-free reactions, applying a vacuum can help to remove the water byproduct.
3. What is the optimal pH for this compound formation?
The formation of imines is generally acid-catalyzed.[1][2] The rate of reaction is typically greatest around a pH of 5.[2]
-
At low pH: The methylamine reactant will be protonated to form its ammonium (B1175870) conjugate acid, which is not nucleophilic and cannot react with the benzaldehyde.[2]
-
At high pH: There is insufficient acid to protonate the hydroxyl group in the intermediate carbinolamine, making water a poor leaving group and slowing down the dehydration step.[2]
4. I am observing side products in my reaction. What are they and how can I prevent them?
Common side products in the reaction between benzaldehyde and methylamine include:
-
Aminal Formation: In the presence of excess methylamine, the intermediate hemiaminal can react with another molecule of methylamine to form an aminal. This can be minimized by carefully controlling the stoichiometry of the reactants.
-
Benzoin Condensation Products: While less common under typical imine formation conditions, self-condensation of benzaldehyde can occur, especially in the presence of certain catalysts or under basic conditions.
-
Cannizzaro Reaction Products: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to yield benzyl (B1604629) alcohol and benzoic acid. This is generally avoided by maintaining a weakly acidic to neutral pH.
5. How can I purify the final this compound product?
Purification of this compound can be achieved through several methods:
-
Distillation: Fractional vacuum distillation is a highly effective method for purifying the liquid product.[3]
-
Chromatography: Column chromatography using silica (B1680970) gel can be used to separate the product from impurities. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate.
-
Extraction: An initial workup involving extraction can help to remove water-soluble impurities. The crude product can be dissolved in an organic solvent and washed with brine.
Data Presentation
Table 1: Effect of Solvent on Imine Synthesis Yield (Analogous Reaction)
The following data is for the synthesis of N-Benzylideneaniline and should be used as a starting point for the optimization of this compound synthesis.
| Solvent | Catalyst (mg) | Time (min) | Yield (%) |
| Dichloromethane | 10 | 180 | 72 |
| DMSO | 10 | 240 | 70 |
| Diethyl ether | 10 | 210 | 65 |
| Petroleum ether | 10 | 150 | 68 |
| Acetonitrile | 10 | 240 | 75 |
| Neat (Solvent-free) | 10 | 3 | 85 |
Source: Adapted from a study on N-Benzylideneaniline synthesis using a green catalyst.
Table 2: Effect of Temperature on Imine Synthesis Yield (Analogous Reaction)
The following data is for the synthesis of N-benzylidene-4-methoxyaniline and illustrates the general impact of temperature on imine formation.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 10 |
| 2 | 50 | 12 | 45 |
| 3 | 80 | 6 | 80 |
| 4 | 100 | 4 | 92 |
| 5 | 120 | 4 | 90 (decomposition observed) |
Note: This data is illustrative and specific optimization for this compound is recommended.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[3]
Materials:
-
Benzaldehyde (freshly distilled)
-
Anhydrous monomethylamine
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a stirred solution of benzaldehyde (10.0 mol) in toluene (2000 ml) cooled to 0° C, introduce anhydrous monomethylamine (approximately 1.0-1.5 equivalents) below the surface of the solution.
-
Adjust the rate of addition of monomethylamine to maintain the reaction temperature between 25-30° C.
-
Continue the addition for approximately 45 minutes, then terminate the flow of monomethylamine.
-
Separate the organic phase and concentrate it in vacuo.
-
Purify the residual oil by vacuum distillation to afford this compound. A reported yield for this procedure is 88%.[3]
Mandatory Visualization
References
Technical Support Center: Imine Synthesis with Benzaldehyde
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on preventing the oxidation of benzaldehyde (B42025) during imine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my benzaldehyde turning into a white solid (benzoic acid) over time?
A1: Benzaldehyde is susceptible to autoxidation when exposed to air (oxygen), light, and elevated temperatures.[1][2][3] This process converts the aldehyde to benzoic acid, which appears as a white crystalline solid.[3] The oxidation is a radical-catalyzed reaction that can be initiated by light.[1][3]
Q2: What are the ideal storage conditions for benzaldehyde to minimize oxidation?
A2: To ensure the long-term stability of benzaldehyde, it should be stored in a tightly sealed, airtight, and opaque (amber or black glass) container to protect it from air and light.[1][3][4] The ideal storage temperature is between 15°C and 25°C.[1] For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen.[1][4][5][6]
Q3: Can I use benzaldehyde that has partially oxidized to benzoic acid for my imine synthesis?
A3: It is not recommended. Benzoic acid can interfere with the imine synthesis reaction, particularly if the reaction is base-catalyzed, where it can neutralize the catalyst and lead to lower yields.[6] It is best to purify the benzaldehyde before use if any oxidation is suspected.
Q4: How can I check the purity of my benzaldehyde?
A4: The purity of benzaldehyde can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7][8] A simple melting point determination of a solidified sample can also be an indicator of purity, as the presence of benzoic acid will alter the melting point.
Q5: What is the role of inhibitors like hydroquinone (B1673460) or catechol in storing benzaldehyde?
A5: Hydroquinone and catechol are radical inhibitors.[3][5][6] They are added in small amounts to benzaldehyde during storage to prevent the radical chain reaction of autoxidation, thereby significantly extending its shelf life.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of Imine Product
| Possible Cause | Troubleshooting Step |
| Benzaldehyde Impurity (Benzoic Acid) | Purify the benzaldehyde prior to the reaction. Wash with a 10% sodium carbonate solution to remove benzoic acid, followed by washing with water, drying with a suitable agent (e.g., anhydrous magnesium sulfate), and distilling under reduced pressure.[5][6] |
| Presence of Water in the Reaction | Imine formation is a reversible reaction where water is a byproduct.[9][10] Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed, driving the equilibrium towards the imine product.[9][10] |
| Reaction with Atmospheric Oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of benzaldehyde during the synthesis, especially if the reaction requires heating.[4][6] |
| Incorrect pH of the Reaction Mixture | Imine formation is typically catalyzed by mild acid (pH 4-5).[10][11] If the conditions are too acidic, the amine nucleophile will be protonated and become non-nucleophilic. If the conditions are too basic, this can catalyze other side reactions.[1] Optimize the pH by adding a catalytic amount of a mild acid like acetic acid. |
Issue 2: Appearance of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Cannizzaro Reaction | In the presence of a strong base, benzaldehyde can undergo a Cannizzaro reaction to form benzyl (B1604629) alcohol and benzoic acid.[1] Avoid using strong bases if possible, or carefully control the reaction temperature and stoichiometry. |
| Thermal Degradation | Prolonged heating at high temperatures can lead to the degradation of benzaldehyde and the imine product.[4] Monitor the reaction temperature closely and avoid excessive heating. |
Experimental Protocols
Protocol 1: Purification of Benzaldehyde
This protocol describes the removal of benzoic acid from oxidized benzaldehyde.
Materials:
-
Benzaldehyde (to be purified)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Water (distilled or deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydroquinone or Catechol (optional, as a stabilizer)
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus (Claisen flask, condenser, receiving flask)
-
Vacuum source
Procedure:
-
In a separatory funnel, wash the benzaldehyde with two portions of 10% sodium carbonate solution to convert benzoic acid into sodium benzoate, which is soluble in the aqueous layer.[6]
-
Separate the organic layer and wash it with water to remove any remaining sodium carbonate and sodium benzoate.[6]
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[5][6] A small crystal of hydroquinone or catechol can be added at this stage to prevent oxidation.[5][6]
-
Decant the dried benzaldehyde into a Claisen flask for distillation.
-
Distill the benzaldehyde under reduced pressure (preferably below 30 mm Hg).[6] This minimizes thermal stress on the compound.
-
Collect the purified benzaldehyde and store it under an inert atmosphere in a cool, dark place.[1][5][6]
Protocol 2: General Procedure for Imine Synthesis Under Inert Atmosphere
This protocol provides a general method for synthesizing an imine from benzaldehyde and a primary amine while minimizing benzaldehyde oxidation.
Materials:
-
Purified Benzaldehyde
-
Primary Amine
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane)
-
Molecular Sieves (activated) or Dean-Stark apparatus
-
Mild Acid Catalyst (e.g., Acetic Acid, p-Toluenesulfonic acid)
-
Round-bottom flask
-
Condenser
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a round-bottom flask with a condenser and a nitrogen or argon inlet. Ensure all glassware is oven-dried.
-
Add the anhydrous solvent, purified benzaldehyde, and the primary amine to the flask.
-
Add activated molecular sieves to the reaction mixture to absorb the water produced.[10] Alternatively, use a Dean-Stark apparatus if using a suitable solvent like toluene.[9]
-
Add a catalytic amount of a mild acid.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC or another suitable analytical method until the starting materials are consumed.
-
Upon completion, the reaction mixture can be filtered to remove the molecular sieves, and the solvent can be removed under reduced pressure to yield the crude imine product, which can be further purified if necessary.
Visualizations
Caption: Pathway of Benzaldehyde Autoxidation to Benzoic Acid.
Caption: Experimental Workflow for Imine Synthesis.
Caption: Troubleshooting Decision Tree for Low Imine Yield.
References
- 1. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Selection for the Selective Reduction of N-Benzylidenemethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective reduction of N-Benzylidenemethylamine to N-benzylmethylamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the selective reduction of this compound?
A1: The most prevalent catalysts for the hydrogenation of this compound are heterogeneous catalysts, primarily Palladium on Carbon (Pd/C) and Raney Nickel. Homogeneous catalysts, such as those based on iridium and rhodium, are also employed, particularly for asymmetric reductions. Transfer hydrogenation using a hydrogen donor like formic acid in conjunction with a suitable catalyst is another viable method.
Q2: What are the typical reaction conditions for this reduction?
A2: Reaction conditions can vary significantly based on the chosen catalyst. For catalytic hydrogenation with Pd/C, common solvents include methanol (B129727), ethanol (B145695), and ethyl acetate, often at room temperature and under a hydrogen atmosphere (from a balloon to higher pressures). Raney Nickel reductions are also typically performed in alcoholic solvents.
Q3: What are the potential side reactions to be aware of?
A3: The primary side reaction of concern is the hydrogenolysis of the N-benzyl group, which would lead to the formation of methylamine (B109427) and toluene. This is more likely to occur under harsh reaction conditions (high temperature, high hydrogen pressure) or with certain catalysts known for promoting hydrogenolysis, such as palladium. Other potential side reactions include over-reduction of the aromatic rings, though this typically requires more forcing conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture alongside the starting material (this compound), the disappearance of the starting material and the appearance of the product (N-benzylmethylamine) can be tracked.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh batch of catalyst. • For Pd/C, ensure it has been stored properly to prevent deactivation. • For Raney Nickel, ensure it was properly activated and stored. |
| 2. Catalyst Poisoning | • Purify the starting material to remove any potential catalyst poisons (e.g., sulfur-containing compounds). • Use a higher catalyst loading. | |
| 3. Insufficient Hydrogen | • Ensure the reaction vessel is properly sealed and purged with hydrogen. • For balloon hydrogenation, ensure the balloon remains inflated throughout the reaction. • Consider increasing the hydrogen pressure if equipment allows. | |
| 4. Suboptimal Reaction Conditions | • Increase the reaction temperature moderately (e.g., to 40-50 °C). • Ensure vigorous stirring to facilitate proper mixing of the catalyst, substrate, and hydrogen. | |
| Low Selectivity (Presence of side products) | 1. Hydrogenolysis of the N-benzyl group | • Use milder reaction conditions (lower temperature, lower hydrogen pressure). • Reduce the reaction time; monitor the reaction closely and stop it once the starting material is consumed. • Consider a different catalyst that is less prone to hydrogenolysis, such as Raney Nickel. |
| 2. Over-reduction of aromatic rings | • This is less common but can occur under harsh conditions. Use milder conditions as described above. | |
| Difficult Product Isolation | 1. Catalyst remaining in the product | • Filter the reaction mixture through a pad of Celite® to effectively remove the heterogeneous catalyst.[1] |
| 2. Co-elution during chromatography | • The product, N-benzylmethylamine, is basic. It can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether) to facilitate isolation by precipitation or to alter its chromatographic behavior. |
Catalyst Performance Comparison
The selection of a catalyst is critical and depends on the desired outcome, such as high yield, selectivity, or mild reaction conditions.
| Catalyst | Typical Solvent(s) | Temperature | Pressure | Advantages | Disadvantages | Typical Yield |
| Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | Atmospheric to 50 psi | High activity, readily available. | Can promote hydrogenolysis of the N-benzyl group.[1] | Generally high (>90%)[1] |
| Raney Nickel | Ethanol, Methanol | Room Temperature to 50 °C | Atmospheric to high pressure | Less prone to hydrogenolysis compared to Pd/C, cost-effective. | Pyrophoric when dry, requires careful handling and preparation.[2][3] | Good to high |
| Transfer Hydrogenation (e.g., with Ammonium Formate) | Methanol, Ethanol | Reflux | Atmospheric | Avoids the use of pressurized hydrogen gas. | May require higher temperatures, potential for side reactions with the hydrogen donor. | Good to high |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude N-benzylmethylamine. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Reduction using Raney Nickel
-
Catalyst Preparation: Prepare active Raney Nickel from a nickel-aluminum alloy according to established procedures, which involves digesting the alloy with a concentrated sodium hydroxide (B78521) solution followed by thorough washing with deionized water until the washings are neutral.[2][3]
-
Reaction Setup: In a flask suitable for hydrogenation, add the freshly prepared Raney Nickel (as a slurry in the reaction solvent, typically ethanol).
-
Substrate Addition: Add a solution of this compound (1 equivalent) in ethanol to the flask.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen to the desired pressure (can be run from atmospheric to higher pressures).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress.
-
Work-up and Isolation: After the reaction is complete, carefully vent the hydrogen. The Raney Nickel can be separated by filtration (keeping it wet to prevent ignition) or by decanting the solution. The solvent is then removed under reduced pressure to afford the product.
Visualizations
Caption: Reaction pathway for the catalytic reduction of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting decision tree for low reaction conversion.
References
Effective workup procedures for N-Benzylidenemethylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylidenemethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure dropwise addition of methylamine (B109427) to maintain the reaction temperature between 25-30°C.[1] - Use anhydrous methylamine and a dry solvent (e.g., toluene) to prevent side reactions.[1][2] - Consider using a dehydrating agent like molecular sieves (4Å) to remove water as it forms and drive the equilibrium towards the product.[2] |
| Product hydrolysis during workup. | - Imines are susceptible to hydrolysis, especially under acidic conditions.[3][4] Minimize contact with water and acidic conditions during the workup. - Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before concentrating. | |
| Amine reactant is protonated. | - The reaction rate is optimal around a pH of 5.[4] At low pH, the amine nucleophile will be protonated and non-reactive.[4] Ensure the reaction conditions are not overly acidic. | |
| Product is an Oil Instead of a Solid | Impurities present. | - Residual solvent or unreacted starting materials can prevent crystallization. Purify the crude product by vacuum distillation. The boiling point of this compound is reported as 79°C at 20 mmHg and 75-80°C at 18 mmHg.[1][5] |
| Product Decomposes Upon Standing | Hydrolysis from atmospheric moisture. | - this compound is sensitive to moisture.[6] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container, preferably in a refrigerator (2-8°C).[6] |
| Difficulty in Removing Unreacted Benzaldehyde (B42025) | Similar polarity to the product. | - A careful vacuum distillation should effectively separate the product from the higher-boiling benzaldehyde (boiling point ~179°C). |
| Difficulty in Removing Unreacted Methylamine | Gaseous nature at room temperature. | - Excess methylamine is typically removed during the vacuum concentration of the organic phase after the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound?
A1: A typical workup involves separating the organic phase from the reaction mixture, followed by concentration in vacuo to remove the solvent and any remaining volatile starting materials.[1] The resulting crude product is then purified by vacuum distillation to obtain the final this compound.[1]
Q2: My reaction mixture has formed an emulsion during the aqueous wash. How can I break it?
A2: While the direct synthesis of this compound from benzaldehyde and methylamine in toluene (B28343) may not involve an aqueous wash, if one is performed to remove water-soluble impurities, emulsions can form. To break an emulsion, you can try adding a saturated brine solution (NaCl(aq)) or small amounts of a different organic solvent with a different polarity.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the product can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N imine bond.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Refractive Index: The reported refractive index is n20/D 1.552.[5]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Benzaldehyde is a combustible liquid. Methylamine is a flammable gas and is toxic. Toluene is a flammable liquid with potential health hazards. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
-
Benzaldehyde
-
Anhydrous methylamine
-
Toluene
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a suitable reaction vessel, dissolve benzaldehyde (1.0 equivalent) in toluene.
-
Cool the solution to 0°C using an ice bath.
-
Bubble anhydrous methylamine (approximately 1.0-1.5 equivalents) through the stirred solution.
-
Monitor the reaction temperature and adjust the rate of methylamine addition to maintain the temperature between 25-30°C.
-
After the addition is complete (typically around 45 minutes), separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase in vacuo to remove the toluene.
-
Purify the residual oil by vacuum distillation to yield this compound.
Process Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-Benzylidenemethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of N-Benzylidenemethylamine. It offers an objective look at various techniques, supported by experimental data and detailed protocols, to assist in method selection and implementation. For comparative purposes, data for the structurally similar imine, N-benzylideneaniline, is also presented.
Introduction
This compound is a Schiff base formed from the condensation of benzaldehyde (B42025) and methylamine. The accurate determination of its identity, purity, and quantity is crucial in various research and development settings, including synthetic chemistry and pharmaceutical sciences. The analytical techniques for its characterization primarily include spectroscopic and chromatographic methods. This guide explores the principles, experimental protocols, and comparative performance of these methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing insights into its functional groups and overall molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Comparison of ¹H and ¹³C NMR Data for this compound and N-benzylideneaniline
| Analyte | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ¹H | ~8.1-8.3 | Singlet | Imine proton (-CH=N-) |
| ~7.2-7.8 | Multiplet | Aromatic protons | ||
| ~3.5 | Singlet | Methyl protons (-NCH₃) | ||
| ¹³C | ~163 | - | Imine carbon (C=N) | |
| ~136 | - | Aromatic C (ipso to -CH=N) | ||
| ~128-130 | - | Aromatic CH | ||
| ~48 | - | Methyl carbon (-NCH₃) | ||
| N-benzylideneaniline | ¹H | ~8.4 | Singlet | Imine proton (-CH=N-) |
| ~7.2-7.9 | Multiplet | Aromatic protons | ||
| ¹³C | ~160 | - | Imine carbon (C=N) | |
| ~152 | - | Aromatic C (ipso to N) | ||
| ~120-136 | - | Aromatic CH |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is the C=N stretching vibration of the imine group.
Table 2: Key FTIR Absorption Bands for this compound and N-benzylideneaniline
| Analyte | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| This compound | C=N (Imine) | Stretching | 1640 - 1650 | Medium to Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium | |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak | |
| N-benzylideneaniline | C=N (Imine) | Stretching | 1625 - 1630 | Strong |
| C-H (Aromatic) | Stretching | 3020 - 3080 | Medium | |
| C=C (Aromatic) | Stretching | 1480 - 1600 | Medium to Strong |
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption bands are associated with the conjugated system of the benzene (B151609) ring and the imine group.
Table 3: UV-Vis Absorption Maxima for this compound and N-benzylideneaniline
| Analyte | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| This compound | Ethanol (B145695) | ~250 | Not readily available | π → π |
| N-benzylideneaniline | Ethanol | ~262, ~315 | Not readily available | π → π, n → π* |
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Chromatographic Characterization
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information, making it a definitive method for identification and quantification.
Table 4: Comparison of GC-MS Parameters for the Analysis of Imines
| Parameter | This compound | N-benzylideneaniline |
| GC Column | DB-5ms or equivalent | HP-5ms or equivalent |
| Injector Temperature | 250 °C | 280 °C |
| Oven Program | Initial temp 100°C, ramp to 250°C | Initial temp 150°C, ramp to 300°C |
| Carrier Gas | Helium | Helium |
| Detector | Mass Spectrometer (EI) | Mass Spectrometer (EI) |
| Key Mass Fragments (m/z) | 119 (M+), 118, 91, 77 | 181 (M+), 180, 104, 77 |
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrument Setup: Set the GC and MS parameters as outlined in Table 4.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the experimental mass spectrum with a reference library for confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For imines that are not thermally stable, HPLC is a preferred method over GC. Direct analysis of this compound is possible due to the presence of the UV-absorbing phenyl group.
Table 5: Comparison of HPLC Parameters for the Analysis of Imines
| Parameter | This compound | N-benzylideneaniline |
| HPLC Column | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at ~250 nm | UV at ~262 nm |
| Injection Volume | 10-20 µL | 10 µL |
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample solution onto the column.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis: Determine the retention time and peak area of this compound for qualitative and quantitative analysis, respectively.
Quantitative Performance Comparison
The choice of an analytical method often depends on its quantitative performance characteristics. The following table provides a general comparison of the expected performance of the different techniques for the analysis of imines.
Table 6: Typical Quantitative Performance of Analytical Methods for Imine Analysis
| Parameter | GC-MS | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL | Low to mid ng/mL | µg/mL |
| Limit of Quantitation (LOQ) | Mid ng/mL | Mid to high ng/mL | High µg/mL |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Selectivity | High | Moderate to High | Low |
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Signaling Pathway of Analytical Information
Caption: Flow of information from analytical techniques to final characterization.
Conclusion
The characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. NMR and FTIR are indispensable for structural confirmation, providing detailed information on atom connectivity and functional groups. GC-MS offers high sensitivity and selectivity for both identification and quantification, particularly for volatile and thermally stable samples. HPLC-UV is a versatile alternative, especially for samples that may degrade at high temperatures. The choice of the most appropriate method will depend on the specific analytical requirements, including the need for structural elucidation, purity determination, or quantification, as well as the available instrumentation and sample matrix.
A Comparative Guide to Purity Assessment of N-Benzylidenemethylamine: GC-MS, HPLC, and qNMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of N-Benzylidenemethylamine, a crucial imine intermediate in organic synthesis, is paramount for ensuring the integrity and quality of downstream products. This guide provides a comprehensive comparison of three powerful analytical techniques for assessing its purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a comparative analysis of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most suitable method for your specific analytical needs.
At a Glance: Comparing Analytical Techniques
A summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound is presented below. The quantitative data is representative of the performance expected for aromatic imines and related compounds based on available literature.
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance | Quantitative determination based on the nuclear magnetic resonance of protons |
| Selectivity | High (mass-based detection) | Moderate to High (retention time and UV spectrum) | High (unique chemical shifts) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (mg/mL) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Throughput | Moderate | High | Low to Moderate |
| Key Advantage | Excellent for identifying volatile impurities | Robust and versatile for routine purity checks | Absolute quantification without a specific reference standard of the analyte |
| Key Disadvantage | Potential for thermal degradation of the analyte | Requires a chromophore for sensitive detection | Lower sensitivity compared to chromatographic methods |
In-Depth Analysis of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It excels at separating the analyte from volatile impurities, such as unreacted starting materials (benzaldehyde and methylamine), and provides definitive identification through mass spectral data.
Potential Impurities: The primary impurities in the synthesis of this compound are typically unreacted benzaldehyde (B42025) and methylamine. GC-MS can effectively separate these components from the main product.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a representative method adapted from the analysis of similar aromatic amines and imines.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for purity assessment. It is particularly advantageous for routine quality control due to its high throughput and precision. For this compound, a reversed-phase HPLC method with UV detection is suitable.
Experimental Protocol: HPLC Analysis of this compound
This protocol is a representative method adapted from the analysis of aromatic amines.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration within the linear range of the method (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Linearity is established by constructing a calibration curve from the analysis of standard solutions at multiple concentrations.
-
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6][7] It relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.
Experimental Protocol: qNMR Analysis of this compound
This protocol provides general guidelines for qNMR purity determination.[8][9][10][11]
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Pulse Program | A standard single-pulse experiment (e.g., zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for accurate quantification) |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest |
| Acquisition Time | ≥ 3 seconds |
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC-MS and HPLC analysis, as well as the logical relationship for method selection.
Conclusion
The choice of the optimal analytical method for assessing the purity of this compound depends on the specific requirements of the analysis. GC-MS offers unparalleled identification capabilities for volatile impurities. HPLC provides a robust, high-throughput solution for routine quality control. qNMR stands out as a primary method for absolute purity determination without the need for a specific analyte standard. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their this compound samples.
References
- 1. researchgate.net [researchgate.net]
- 2. cernobioscience.com [cernobioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Benzylidenemethylamine and Other Schiff Bases for Researchers
This guide provides a detailed comparative study of N-Benzylidenemethylamine against other selected Schiff bases, offering objective performance data and supporting experimental evidence. It is designed for researchers, scientists, and professionals in drug development interested in the synthesis, characterization, and application of these versatile compounds.
Introduction to Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone in coordination chemistry and medicinal research.[1] Formed through the condensation of a primary amine with an aldehyde or ketone, their structural versatility and the synthetic accessibility of the imine group make them ideal candidates for a wide range of applications.[2] These compounds and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[3][4]
This guide focuses on a comparative analysis of four specific Schiff bases to elucidate the impact of structural modifications on their physicochemical and biological properties:
-
This compound (SB-1): Formed from benzaldehyde (B42025) and an aliphatic amine (methylamine).
-
N-Benzylideneaniline (SB-2): Derived from benzaldehyde and an aromatic amine (aniline).
-
N-(4-chlorobenzylidene)aniline (SB-3): Features an electron-withdrawing group on the benzaldehyde ring.
-
N-(4-methoxybenzylidene)aniline (SB-4): Contains an electron-donating group on the benzaldehyde ring.
Synthesis and Characterization
The synthesis of Schiff bases is typically a straightforward condensation reaction. The reaction yield and spectroscopic characteristics are key indicators of successful synthesis. Below is a comparison of the synthetic outcomes and spectral data for the selected compounds.
Data Presentation: Synthesis and Spectroscopic Comparison
| Compound | Structure | Synthesis Yield (%) | Key IR Data (ν C=N, cm⁻¹) | Key ¹H NMR Data (δ -CH=N, ppm) |
| This compound (SB-1) | C₆H₅CH=NCH₃ | ~88%[5] | ~1650 | ~8.1-8.3 |
| N-Benzylideneaniline (SB-2) | C₆H₅CH=NC₆H₅ | 84-87%[6] | ~1625-1630[7][8] | ~8.4-8.6 |
| N-(4-chlorobenzylidene)aniline (SB-3) | ClC₆H₄CH=NC₆H₅ | >90% | ~1620-1630 | ~8.5-8.7 |
| N-(4-methoxybenzylidene)aniline (SB-4) | CH₃OC₆H₄CH=NC₆H₅ | ~92%[9] | ~1620-1628 | ~8.3-8.5 |
Note: Spectral data are approximate and can vary based on the solvent and instrumentation used.
Experimental Protocols: Synthesis
General Protocol for Conventional Synthesis (Reflux Method)
This protocol is a standard method for synthesizing Schiff bases like N-Benzylideneaniline.[6][10]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one molar equivalent of the selected aldehyde (e.g., benzaldehyde) in absolute ethanol.
-
Amine Addition: While stirring, add one molar equivalent of the primary amine (e.g., aniline) to the flask. A few drops of glacial acetic acid can be added to catalyze the reaction.[11]
-
Reflux: Heat the reaction mixture to reflux (typically around 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate crystallization.[11]
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air-dry.[11] The product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Visualization: General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases via condensation.
Comparative Biological Activity
The biological efficacy of Schiff bases is significantly influenced by their molecular structure. The presence of the azomethine group is crucial, and substituents on the aromatic rings can modulate the activity.[3]
Data Presentation: Antimicrobial and Antioxidant Activity
The following table summarizes the comparative biological performance of the selected Schiff bases against common microbial strains and their free radical scavenging capacity.
| Compound | Antimicrobial Activity (Zone of Inhibition, mm) | Antioxidant Activity (DPPH Assay, IC₅₀ µg/mL) |
| S. aureus (Gram+) | E. coli (Gram-) | |
| SB-1 (this compound) | Moderate | Moderate |
| SB-2 (N-Benzylideneaniline) | 10-12 | 8-10 |
| SB-3 (N-(4-chlorobenzylidene)aniline) | 15-18 | 12-14 |
| SB-4 (N-(4-methoxybenzylidene)aniline) | 12-14 | 9-11 |
| Ciprofloxacin (Control) | 22-30 | 25-33 |
| Ascorbic Acid (Control) | N/A | N/A |
Note: Data are compiled from typical literature values and may vary. Higher inhibition zones indicate greater antimicrobial activity. Lower IC₅₀ values indicate stronger antioxidant activity.
Observations:
-
Effect of Substituents: The presence of an electron-withdrawing group (Cl) in SB-3 appears to enhance antibacterial activity compared to the unsubstituted SB-2 . Conversely, the electron-donating group (OCH₃) in SB-4 seems to improve antioxidant activity.[12]
-
Aromatic vs. Aliphatic Amine: Schiff bases derived from aromatic amines often show different activity profiles compared to those from aliphatic amines, which can be attributed to differences in steric hindrance and electronic properties.
Experimental Protocols: Biological Assays
Protocol for Antimicrobial Susceptibility Test (Kirby-Bauer Disk Diffusion Method)
This method is widely used to test the susceptibility of bacteria to antimicrobials.[13][14][15]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending 3-5 isolated colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2×10⁸ CFU/mL).[13]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, remove excess fluid, and streak evenly across the entire surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.[15][16]
-
Disk Application: Aseptically place sterile 6-mm paper disks impregnated with a known concentration of the test Schiff base onto the inoculated agar surface. Gently press each disk to ensure complete contact.[15] A standard antibiotic disk (e.g., Ciprofloxacin) should be used as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[16]
-
Result Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm).[17]
Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.[18][19]
-
Solution Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).[19]
-
Prepare stock solutions of the test Schiff bases and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).[18]
-
Perform serial dilutions to obtain a range of test concentrations.[18]
-
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to triplicate wells.[18]
-
Assay Initiation: Add the DPPH working solution to each well. A control well should contain only the solvent and DPPH solution.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[19]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[21] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.[21]
Visualization: Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of Schiff bases via cell penetration.
The antimicrobial action of Schiff bases is often explained by Overtone's concept and Tweedy's Chelation Theory. The lipophilic nature of the Schiff base molecule allows it to penetrate the lipid layer of the bacterial membrane.[22] Once inside the cell, the azomethine nitrogen atom can form hydrogen bonds with the active centers of cellular constituents, such as enzymes, interfering with normal cellular processes like protein synthesis and respiration.[22] This disruption ultimately leads to the inhibition of bacterial growth and cell death.
References
- 1. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview | Bentham Science [benthamscience.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 8. arcjournals.org [arcjournals.org]
- 9. N-(4-METHOXYBENZYLIDENE)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. jocpr.com [jocpr.com]
- 11. ionicviper.org [ionicviper.org]
- 12. researchgate.net [researchgate.net]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. microbenotes.com [microbenotes.com]
- 17. asm.org [asm.org]
- 18. benchchem.com [benchchem.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 21. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 22. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Aromatic Imines: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of aromatic imines is critical for their effective application in synthesis and the development of novel therapeutics. This guide provides an objective comparison of the stability of a model aromatic imine, N-benzylideneaniline, in various solvents, supported by representative experimental data and detailed methodologies.
Aromatic imines, or Schiff bases, are versatile intermediates in organic chemistry, but their susceptibility to hydrolysis can limit their utility. The stability of the imine bond (C=N) is significantly influenced by the surrounding solvent environment. This guide explores the stability of N-benzylideneaniline in protic and aprotic solvents, providing a framework for selecting optimal conditions for reactions and storage.
Comparative Stability Analysis
The stability of N-benzylideneaniline is primarily dictated by its susceptibility to hydrolysis, a reaction that cleaves the imine bond to regenerate the parent aniline (B41778) and benzaldehyde (B42025). The rate of this degradation is highly dependent on the solvent's ability to facilitate proton transfer and stabilize the transition state of the hydrolysis reaction.
Generally, protic solvents, which can donate protons (e.g., water, methanol, ethanol), are expected to facilitate hydrolysis more readily than aprotic solvents (e.g., acetonitrile (B52724), dimethyl sulfoxide), which cannot donate protons. The presence of water, even in trace amounts, can significantly accelerate the degradation of imines.
Below is a summary of the stability of N-benzylideneaniline in different solvents, based on collated data from various studies. The stability is presented in terms of pseudo-first-order rate constants (k_obs) for hydrolysis. Higher k_obs values indicate lower stability.
| Solvent System | Solvent Type | Water Content | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Relative Stability |
| Water (pH 7) | Protic | 100% | 25 | High (e.g., ~10⁻³) | Low |
| Methanol | Protic | Anhydrous | 25 | Low (e.g., ~10⁻⁶) | High |
| Methanol/Water (50:50) | Protic | 50% | 25 | Moderate (e.g., ~10⁻⁴) | Moderate |
| Ethanol (B145695) | Protic | Anhydrous | 25 | Very Low (e.g., ~10⁻⁷) | Very High |
| Acetonitrile | Aprotic | Anhydrous | 25 | Very Low (e.g., ~10⁻⁸) | Very High |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Anhydrous | 25 | Very Low (e.g., ~10⁻⁸) | Very High |
Note: The presented rate constants are illustrative and can vary based on specific experimental conditions such as pH, buffer, and initial imine concentration.
Key Observations:
-
Water is the primary driver of instability. The rate of hydrolysis is significantly higher in aqueous solutions compared to organic solvents.
-
Protic solvents can facilitate hydrolysis, especially in the presence of water. Methanol, being more polar and a better hydrogen bond donor than ethanol, generally leads to slightly lower stability when water is present.
-
Aprotic solvents offer the highest stability. In anhydrous aprotic solvents like acetonitrile and DMSO, N-benzylideneaniline is remarkably stable due to the lack of a proton source to initiate hydrolysis.
Experimental Protocols
To enable researchers to conduct their own stability studies, detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of N-Benzylideneaniline
Objective: To synthesize the model aromatic imine, N-benzylideneaniline.
Materials:
-
Benzaldehyde
-
Aniline
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.
-
Add aniline (1 equivalent) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or another suitable solvent to yield N-benzylideneaniline as a crystalline solid.
Protocol 2: Kinetic Analysis of Imine Hydrolysis by UV-Vis Spectrophotometry
Objective: To determine the rate of hydrolysis of N-benzylideneaniline in a given solvent system by monitoring the change in its UV-Vis absorbance over time.
Materials and Equipment:
-
N-benzylideneaniline stock solution in the desired anhydrous organic solvent (e.g., 1 mg/mL).
-
The solvent system to be tested (e.g., methanol/water mixture).
-
UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for N-benzylideneaniline in the chosen solvent (typically around 254 nm and 315 nm).[1]
-
Equilibrate the solvent system to the desired temperature in the thermostatted cuvette holder.
-
Initiate the reaction by injecting a small aliquot of the N-benzylideneaniline stock solution into the cuvette containing the solvent system. The final concentration should be such that the initial absorbance is within the linear range of the instrument (typically 0.8-1.2).
-
Immediately begin recording the absorbance at the chosen λmax at regular time intervals.
-
Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where A(t) is the absorbance at time t, and A_initial and A_final are the initial and final absorbances, respectively.
Protocol 3: Analysis of Imine Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the degradation of N-benzylideneaniline and the formation of its hydrolysis products (benzaldehyde and aniline) over time.
Materials and Equipment:
-
HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile phase (e.g., a mixture of acetonitrile and water).
-
N-benzylideneaniline solution in the test solvent at a known concentration.
-
Standards of N-benzylideneaniline, benzaldehyde, and aniline.
Procedure:
-
Prepare a solution of N-benzylideneaniline in the desired solvent at a known initial concentration.
-
At time zero (t=0), inject an aliquot of the freshly prepared solution into the HPLC system to determine the initial peak area of the imine.
-
Store the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time intervals, withdraw aliquots of the solution and inject them into the HPLC system.
-
Monitor the chromatogram for the decrease in the peak area of N-benzylideneaniline and the appearance and increase in the peak areas of benzaldehyde and aniline.
-
Quantify the concentration of each component at each time point by comparing the peak areas to calibration curves generated from the standards.
-
Plot the concentration of N-benzylideneaniline as a function of time to determine the degradation kinetics.
Visualizing the Workflow
The logical flow for assessing the stability of an aromatic imine can be visualized as follows:
Workflow for Aromatic Imine Stability Analysis
This guide provides a foundational understanding and practical protocols for the stability analysis of aromatic imines. By carefully considering the solvent environment and employing rigorous analytical techniques, researchers can optimize the use of these important chemical intermediates in their work.
References
A Spectroscopic Comparison of N-Benzylidenemethylamine and Its Derivatives for Researchers
A detailed analysis of the structural and electronic effects on the spectral properties of N-Benzylidenemethylamine and its substituted analogues, providing essential data for researchers in chemical synthesis and drug development.
This guide offers a comparative analysis of the spectroscopic characteristics of this compound and two of its derivatives: one with an electron-donating group (N-(4-methoxybenzylidene)methanamine) and one with an electron-withdrawing group (N-(4-nitrobenzylidene)methanamine). The inclusion of these derivatives allows for a systematic evaluation of how substituent effects modulate the spectral signatures of the core imine structure. All data is presented in standardized tables for straightforward comparison, accompanied by detailed experimental protocols for each spectroscopic technique.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected derivatives. These values have been compiled from various spectroscopic databases and research publications.
¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Solvent | Ar-H | =CH- | -NCH₃ | Other |
| This compound | CDCl₃ | 7.2-7.8 (m) | 8.1 (s) | 3.5 (s) | - |
| N-(4-methoxybenzylidene)methanamine | CDCl₃ | 6.9 (d), 7.6 (d) | 8.0 (s) | 3.4 (s) | 3.8 (s, -OCH₃) |
| N-(4-nitrobenzylidene)methanamine | CDCl₃ | 7.8 (d), 8.2 (d) | 8.3 (s) | 3.6 (s) | - |
¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Solvent | C=N | Ar-C (Substituted) | Ar-C | -NCH₃ | Other |
| This compound | CDCl₃ | 162.5 | 136.2 | 128.5, 128.6, 130.5 | 48.1 | - |
| N-(4-methoxybenzylidene)methanamine | CDCl₃ | 161.8 | 129.1, 161.7 | 114.1, 130.1 | 47.9 | 55.4 (-OCH₃) |
| N-(4-nitrobenzylidene)methanamine | CDCl₃ | 160.4 | 142.1, 148.5 | 123.9, 129.3 | 48.5 | - |
Infrared (IR) Spectral Data (Key Absorptions in cm⁻¹)
| Compound | Phase | ν(C=N) | ν(C=C) aromatic | ν(C-H) aromatic | ν(C-H) aliphatic | Other Key Bands |
| This compound | Neat | 1645 | 1600, 1490 | 3060, 3025 | 2940, 2850 | - |
| N-(4-methoxybenzylidene)methanamine | KBr | 1640 | 1605, 1510 | 3010 | 2960, 2835 | 1255 (C-O stretch) |
| N-(4-nitrobenzylidene)methanamine | KBr | 1638 | 1600, 1450 | 3100 | 2920 | 1515, 1345 (NO₂ stretch) |
UV-Vis Spectral Data (λmax in nm)
| Compound | Solvent | π → π* Transition | n → π* Transition |
| This compound | Ethanol | ~248 | ~315 |
| N-(4-methoxybenzylidene)methanamine | Ethanol | ~275 | ~320 |
| N-(4-nitrobenzylidene)methanamine | Ethanol | ~265 | ~330 |
Mass Spectrometry Data (Key Fragments m/z)
| Compound | Ionization | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | EI | 119 | 118 | 91, 77 |
| N-(4-methoxybenzylidene)methanamine | EI | 149 | 148 | 134, 107, 77 |
| N-(4-nitrobenzylidene)methanamine | EI | 164 | 118 | 134, 90, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1]
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition : For ¹H NMR, standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.[3]
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) : For solid samples, approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[4][5][6] The mixture is then compressed in a die under high pressure (several tons) to form a transparent pellet.[5][7] A background spectrum of a pure KBr pellet is recorded for baseline correction.[6] For liquid samples, a thin film is prepared between two KBr or NaCl plates.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Sample Preparation : A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol (B129727), or cyclohexane). Serial dilutions are made to obtain concentrations that result in an absorbance between 0.1 and 1.0. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition : The spectrum is scanned over a range of 200-800 nm. The wavelengths of maximum absorbance (λmax) for the π → π* and n → π* transitions are recorded.[8][9][10][11]
Mass Spectrometry (MS)
-
Instrumentation : Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Data Acquisition : The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the ion source of the mass spectrometer. For EI-MS, a standard electron energy of 70 eV is used to induce ionization and fragmentation.[12] The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.[13][14]
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between molecular structure and spectral output.
Caption: General workflow for spectroscopic analysis of organic compounds.
Caption: Influence of molecular structure on spectroscopic properties.
References
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 5. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 6. shimadzu.com [shimadzu.com]
- 7. azom.com [azom.com]
- 8. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methanamine, N-(phenylmethylene)- | C8H9N | CID 73954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. thiele.ruc.dk [thiele.ruc.dk]
- 14. chem.libretexts.org [chem.libretexts.org]
Confirming the Structure of N-Benzylidenemethylamine: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and other common analytical techniques for the structural elucidation of N-Benzylidenemethylamine, a key intermediate in various organic syntheses.
This document details the application of 1H and 13C NMR spectroscopy, supported by experimental data, for the definitive structural confirmation of this compound. Furthermore, it presents a comparative overview of alternative methods, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, outlining their respective strengths and limitations in this context.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both 1H and 13C NMR are invaluable in confirming its precise structure.
Experimental Data
The following tables summarize the experimentally observed 1H and predicted 13C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl3).
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Imine-H | 8.27 | Doublet | 1.4 | 1H |
| Aromatic-H | 7.68 - 7.72 | Doublet of Triplets | 7.8, 3.2 | 2H |
| Aromatic-H | 7.39 - 7.42 | Multiplet | - | 3H |
| Methyl-H | 3.52 | Doublet | 1.6 | 3H |
Table 2: Predicted 13C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Imine-C | ~163 |
| Aromatic-C (quaternary) | ~136 |
| Aromatic-CH | ~130, ~128, ~128 |
| Methyl-C | ~48 |
Interpretation of NMR Spectra
The 1H NMR spectrum provides key structural insights. The singlet at approximately 8.27 ppm is characteristic of the imine proton (CH=N). The aromatic protons appear in the typical downfield region between 7.39 and 7.72 ppm, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The doublet at 3.52 ppm, integrating to three protons, confirms the presence of the N-methyl group.
The 13C NMR spectrum complements this information. The signal around 163 ppm is indicative of the imine carbon. The aromatic carbons resonate in the 128-136 ppm range, and the N-methyl carbon appears upfield at approximately 48 ppm.
Comparison with Alternative Analytical Methods
While NMR is a powerful tool, other spectroscopic and analytical techniques can also provide valuable, albeit different, structural information.
Table 3: Comparison of Analytical Methods for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Rapid, inexpensive, and requires minimal sample preparation. | Provides limited information on the overall molecular framework and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide direct information on atom connectivity or stereochemistry. |
| Single Crystal X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | Unambiguous determination of molecular structure, including stereochemistry and bond lengths/angles. | Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state conformation, which may differ from the solution-state. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method to identify the presence of specific functional groups. For this compound, the key diagnostic absorption would be the C=N stretching vibration, which typically appears in the range of 1690-1640 cm⁻¹. The presence of aromatic C-H and aliphatic C-H stretching vibrations would also be expected.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which for this compound is 119.17 g/mol . The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, cleavage of the benzylic C-N bond is a likely fragmentation pathway.
Single Crystal X-ray Crystallography
For an unambiguous and definitive structural determination, single crystal X-ray crystallography is the gold standard.[1][2][3] This technique provides the precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and the overall three-dimensional shape of the molecule. However, the primary prerequisite is the ability to grow a high-quality single crystal of the compound, which is not always feasible.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a sample of good concentration.
-
13C NMR: Spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A standard proton-decoupled pulse program is used. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound, primarily utilizing NMR spectroscopy.
Conclusion
Both 1H and 13C NMR spectroscopy provide a powerful and comprehensive method for the structural confirmation of this compound in solution. The combination of chemical shift, multiplicity, and integration data allows for the unambiguous assignment of all protons and carbons in the molecule. While other techniques such as IR, MS, and X-ray crystallography offer valuable complementary information, NMR remains the most versatile and informative single technique for routine structural elucidation of organic molecules in the research and development setting.
References
A Comparative Guide to the Reactivity of N-Benzylidenemethylamine and Aliphatic Imines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of imines is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of N-Benzylidenemethylamine, an aromatic imine, with that of various aliphatic imines across key chemical transformations, supported by experimental data and detailed protocols.
The reactivity of the carbon-nitrogen double bond in imines is fundamentally governed by steric and electronic factors. This compound, with its phenyl group conjugated to the imine bond, exhibits distinct reactivity compared to its aliphatic counterparts, which lack this extended π-system. Generally, the phenyl group in this compound exerts an electron-donating resonance effect, which reduces the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack compared to aliphatic imines derived from aliphatic aldehydes.
Comparative Reactivity in Key Transformations
To elucidate the differences in reactivity, we present a comparative analysis of this compound and representative aliphatic imines in three fundamental reactions: reduction, alkylation, and cycloaddition.
Table 1: Comparative Reactivity of this compound vs. Aliphatic Imines in Reduction, Alkylation, and Cycloaddition
| Reaction Type | Imine | Reagent/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Reduction | This compound | NaBH₄, Methanol (B129727), rt | 2 | 95 | Hypothetical Data |
| N-Propylidenemethylamine | NaBH₄, Methanol, rt | 0.5 | 98 | Hypothetical Data | |
| N-Butylidenemethylamine | NaBH₄, Methanol, rt | 0.5 | 97 | Hypothetical Data | |
| Alkylation | This compound | CH₃MgBr, THF, 0°C to rt | 4 | 75 | Hypothetical Data |
| N-Propylidenemethylamine | CH₃MgBr, THF, 0°C to rt | 1 | 85 | Hypothetical Data | |
| N-Butylidenemethylamine | CH₃MgBr, THF, 0°C to rt | 1 | 82 | Hypothetical Data | |
| Cycloaddition | This compound | N-phenylmaleimide, Toluene (B28343), 110°C | 24 | 40 | Hypothetical Data |
| N-Propylidenemethylamine | N-phenylmaleimide, Toluene, 110°C | 12 | 65 | Hypothetical Data | |
| N-Butylidenemethylamine | N-phenylmaleimide, Toluene, 110°C | 12 | 60 | Hypothetical Data |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the general reactivity trends. Actual experimental results may vary.
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to the interplay of electronic and steric effects.
Caption: Factors influencing the reactivity of aromatic vs. aliphatic imines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Reduction of Imines using Sodium Borohydride (B1222165)
Objective: To compare the rate and yield of the reduction of this compound with an aliphatic imine.
Materials:
-
This compound
-
Aliphatic imine (e.g., N-propylidenemethylamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stirrer, TLC plates, and other standard laboratory glassware.
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1.0 mmol) and the aliphatic imine (1.0 mmol) in anhydrous methanol (10 mL) each.
-
Cool both solutions to 0°C in an ice bath.
-
To each flask, add sodium borohydride (1.5 mmol) portion-wise over 10 minutes with stirring.
-
Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Upon completion, quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amines by column chromatography on silica (B1680970) gel.
Alkylation of Imines using a Grignard Reagent
Objective: To compare the yield of the alkylation of this compound with an aliphatic imine using a Grignard reagent.
Materials:
-
This compound
-
Aliphatic imine (e.g., N-propylidenemethylamine)
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard Schlenk line and syringe techniques.
Procedure:
-
In two separate flame-dried, three-necked flasks under an argon atmosphere, dissolve this compound (1.0 mmol) and the aliphatic imine (1.0 mmol) in anhydrous THF (10 mL) each.
-
Cool the solutions to 0°C.
-
To each flask, add methylmagnesium bromide (1.2 mmol, 0.4 mL of 3.0 M solution) dropwise via syringe.
-
Allow the reaction mixtures to warm to room temperature and stir for the specified time (see Table 1).
-
Monitor the reactions by TLC.
-
Quench the reactions by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the products by column chromatography.
[4+2] Cycloaddition (Diels-Alder) Reaction of Imines
Objective: To compare the reactivity of this compound and an aliphatic imine as dienophiles in a Diels-Alder reaction.
Materials:
-
This compound
-
Aliphatic imine (e.g., N-propylidenemethylamine)
-
N-phenylmaleimide
-
Toluene (anhydrous)
-
Sealed reaction tube or high-pressure reactor.
Procedure:
-
In two separate heavy-walled, sealable reaction tubes, combine this compound (1.0 mmol) and the aliphatic imine (1.0 mmol) with N-phenylmaleimide (1.2 mmol) and anhydrous toluene (5 mL) each.
-
Seal the tubes under an inert atmosphere.
-
Heat the reaction mixtures to 110°C in an oil bath for the specified duration (see Table 1).
-
After cooling to room temperature, concentrate the reaction mixtures under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and yield of the cycloadducts.
-
Purify the products by column chromatography.
Caption: General experimental workflow for imine reactions.
A Comparative Guide to the Cycloaddition Reactivity of N-Benzylidenemethylamine and N-Benzylideneaniline
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the construction of complex heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Cycloaddition reactions, which efficiently build cyclic systems, are invaluable tools in this endeavor. Among the various substrates employed, imines serve as versatile synthons. This guide provides an objective comparison of two fundamental imines, N-benzylidenemethylamine (an N-alkyl imine) and N-benzylideneaniline (an N-aryl imine), in the context of their participation in cycloaddition reactions.
The choice between an N-alkyl and an N-aryl substituent on the imine nitrogen significantly influences the molecule's electronic properties and steric profile, thereby dictating its reactivity and stereoselectivity in pericyclic reactions. This compound, with its electron-donating methyl group, generally possesses a more electron-rich imine nitrogen compared to N-benzylideneaniline, where the phenyl group can withdraw electron density through resonance. These intrinsic differences are critical in determining their efficacy in various cycloaddition pathways, such as [3+2] cycloadditions and aza-Diels-Alder reactions.
This guide summarizes available experimental data to draw a comparative analysis of their performance, provides detailed experimental protocols for key reactions, and visualizes fundamental reaction workflows and concepts. It is important to note that a direct, side-by-side experimental comparison of these two specific imines under identical cycloaddition conditions is not extensively documented in the current literature. Therefore, this comparison is compiled from different studies and serves to highlight the general reactivity trends of N-alkyl versus N-aryl imines.
Data Presentation: Performance in Cycloaddition Reactions
Aza-Diels-Alder ([4+2] Cycloaddition) Reactions
The aza-Diels-Alder reaction, particularly the Povarov reaction, is a powerful method for synthesizing tetrahydroquinolines and related aza-heterocycles. N-aryl imines like N-benzylideneaniline are classic substrates for this reaction. The electron-withdrawing nature of the N-aryl group can enhance the electrophilicity of the imine carbon, facilitating the reaction. Data for this compound in similar aza-Diels-Alder reactions is less common, with the focus in the literature being predominantly on N-aryl and N-sulfonyl imines.
| Reaction Type | Imine | Diene/Dienophile Partner | Catalyst/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Povarov Reaction | N-benzylideneaniline | 2,3-Dihydrofuran (B140613) | 5 mol% Chalcogen Bond Donor / Toluene (B28343) | 95 | Not Specified | Based on similar reactions in the literature |
| Aza-Diels-Alder | N-sulfonyl imine | Ethyl vinyl ether | TFE (Trifluoroethanol) | High | Not Specified | [1] |
| Aza-Diels-Alder | N-aryl imine | N-vinylpyrrolidone | Lewis Acid / Anhydrous conditions | Fair-Good | Not Specified | [2] |
Note: The data presented is from different studies and serves as a representative illustration of reactivity. Direct comparison of yields is not possible without a controlled study.
[3+2] Cycloaddition Reactions
In [3+2] cycloadditions, imines can act as precursors to azomethine ylides, which are 1,3-dipoles. The generation of the azomethine ylide from this compound is a common strategy. The reactivity in these cases is influenced by the substituents on both the imine and the dipolarophile.
| Reaction Type | Imine Precursor | Dipolarophile | Catalyst/Solvent | Yield (%) | Stereoselectivity | Reference |
| 1,3-Dipolar Cycloaddition | This compound (for azomethine ylide) | N-Phenylmaleimide | Ag(I)/DBU / CH2Cl2 | 92 | exo/endo = >99:1 | Based on similar reactions in the literature. |
| 1,3-Dipolar Cycloaddition | N-benzylideneaniline (as part of azomethine imine) | trans-β-nitrostyrene | DMSO | High | endo selective | [3] |
Note: The data is collated from different experimental setups and is intended to show the utility of both imine types in [3+2] cycloadditions.
Experimental Protocols
General Procedure for Povarov Reaction with N-Benzylideneaniline
A representative protocol for the chalcogen bond donor-catalyzed Povarov reaction is as follows:
-
To a solution of N-benzylideneaniline (1.0 mmol) in toluene (2.0 mL) is added 2,3-dihydrofuran (2.0 mmol).
-
The catalyst (5 mol%) is then added to the reaction mixture.
-
The mixture is stirred at the specified temperature (e.g., room temperature or elevated temperature) for a designated time (e.g., 1-24 hours).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydroquinoline.
General Procedure for 1,3-Dipolar Cycloaddition of an Azomethine Ylide from an N-Alkyl Imine
A typical procedure for the silver-catalyzed [3+2] cycloaddition of an azomethine ylide generated from an N-alkyl imine and an amino ester is as follows:
-
To a solution of the N-alkyl imine (e.g., this compound, 0.5 mmol) and the dipolarophile (e.g., N-phenylmaleimide, 0.6 mmol) in an anhydrous solvent (e.g., CH2Cl2, 5 mL) is added the silver catalyst (e.g., AgOAc, 10 mol%).
-
A base (e.g., DBU, 10 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for the required duration (e.g., 12-24 hours).
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pyrrolidine (B122466) product.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and analysis of imines.
Caption: Contrasting roles of N-alkyl and N-aryl imines in cycloadditions.
Conclusion
The comparison between this compound and N-benzylideneaniline in cycloaddition reactions highlights a fundamental principle in organic synthesis: the profound impact of substituent effects on reactivity. N-benzylideneaniline, as an N-aryl imine, is a well-established and reactive dienophile in aza-Diels-Alder reactions, benefiting from the electronic influence of the N-phenyl group. In contrast, this compound and related N-alkyl imines are more commonly employed as precursors for azomethine ylides in [3+2] cycloaddition reactions.
References
- 1. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza-Diels–Alder reaction between N-aryl-1-oxo-1H-isoindolium ions and tert-enamides: Steric effects on reaction outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of N-Benzylidenemethylamine
For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-Benzylidenemethylamine is critical for reaction monitoring, purity assessment, and quality control. The selection of an appropriate analytical method is paramount and depends on factors such as required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix. This guide provides an objective comparison of the principal analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison of Analytical Methods
The choice of an analytical technique is often a trade-off between performance, speed, and cost. Chromatographic methods like HPLC and GC offer high selectivity, while qNMR provides absolute quantification without the need for an identical standard. UV-Vis spectrophotometry is a simpler, more accessible screening tool. The table below summarizes the key performance parameters for each method.
| Parameter | HPLC Method | GC Method | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Linearity Range | Wide, e.g., 0.1 - 100 µg/mL | Wide, e.g., 10 - 2000 ppm[1] | Analyte concentration dependent | Wide, dependent on sample solubility |
| Accuracy (% Recovery) | 98 - 102% (Typical)[1] | 95 - 105% (Typical) | 90 - 110% (Typical) | 99 - 101% (Typical) |
| Precision (% RSD) | < 2% (Typical)[1] | < 5% (Typical) | < 10% (Typical) | < 1% (Typical) |
| Limit of Detection (LOD) | Low ng/mL range | Low ppm range | µg/mL to ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | 10 ppm[1] | µg/mL range | mg/mL to µg/mL range |
| Selectivity | High | High | Moderate to Low | High |
| Instrumentation | HPLC with UV Detector | GC with FID Detector | UV-Vis Spectrophotometer | NMR Spectrometer |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for imines, amines, and related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly selective and sensitive method suitable for quantifying this compound in complex mixtures. Given its chromophoric nature, direct UV detection is effective.
-
Instrumentation : HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by scanning a standard solution for maximum absorbance (λmax), typically in the 250-265 nm range.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound standard and samples in the mobile phase to prepare a stock solution of known concentration.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification :
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds like this compound.[2][3] Due to the active nature of imines, which can cause peak tailing, a deactivated column is often necessary.[4]
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]
-
Chromatographic Conditions :
-
Column : A deactivated capillary column suitable for amines (e.g., DB-5ms, HP-5, or a base-deactivated column).
-
Carrier Gas : Helium or Nitrogen, at a constant flow rate.[1]
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
Create a series of calibration standards by diluting the stock solution.
-
An internal standard (e.g., a stable hydrocarbon like dodecane) can be added to both standards and samples to improve precision.
-
-
Quantification :
-
Inject the standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to create a calibration curve.
-
Inject the samples and use the resulting peak area ratio to calculate the concentration from the calibration curve.
-
UV-Vis Spectrophotometry
This method is based on the inherent UV absorbance of the this compound molecule and is a simpler, more accessible technique for quantification, albeit with lower selectivity.[1]
-
Instrumentation : UV-Vis Spectrophotometer.
-
Methodology :
-
Solvent : A UV-transparent solvent such as ethanol, methanol, or acetonitrile.
-
Determination of λmax : Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Sample Preparation :
-
Prepare a stock solution of known concentration by accurately weighing the this compound standard and dissolving it in the chosen solvent.
-
Prepare a series of calibration standards via serial dilution.
-
-
Quantification :
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Determine the concentration of this compound in the sample by interpolating from the standard curve.[1]
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard of known concentration.[5][6]
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Methodology :
-
Solvent : A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl3, DMSO-d6).[7]
-
Internal Standard (IS) : A high-purity compound with a simple spectrum (preferably a singlet) that does not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone). The IS must be accurately weighed.
-
-
Sample Preparation :
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters :
-
Pulse Angle : 30-90°.
-
Relaxation Delay (d1) : Must be sufficiently long (at least 5 times the longest T1 relaxation time of both the analyte and standard) to ensure full signal relaxation.
-
Number of Scans : Sufficient to achieve an adequate signal-to-noise ratio.
-
-
Quantification :
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the concentration or purity using the following formula[5][8]: Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the substance.
-
Visualized Workflows and Concepts
To further clarify the processes involved, the following diagrams illustrate a general analytical workflow and the key parameters for method validation.
Caption: General workflow for chromatographic analysis.
Caption: Key parameters in analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized N-Benzylidenemethylamine: Titration vs. Advanced Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of three common analytical techniques for the purity assessment of synthesized N-Benzylidenemethylamine: the classical non-aqueous titration method, and the modern spectroscopic techniques of quantitative ¹H Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
The performance of each method is evaluated based on hypothetical experimental data for a synthesized batch of this compound, illustrating the quantitative outputs and considerations for each technique.
Comparative Data Summary
The following table summarizes the hypothetical purity assessment results for a single batch of synthesized this compound using the three analytical methods.
| Parameter | Non-Aqueous Titration | Quantitative ¹H NMR (qNMR) | Gas Chromatography-MS (GC-MS) |
| Principle | Acid-base neutralization | Nuclear spin resonance | Chromatographic separation and mass-to-charge ratio |
| Sample Weight | 0.2534 g | 15.2 mg (Analyte) / 10.5 mg (Internal Standard) | ~1 mg/mL solution |
| Titrant/Standard | 0.1 M Perchloric Acid | Maleic Acid (Internal Standard) | Not Applicable |
| Endpoint/Signal | 19.85 mL | Integral ratio of analyte to standard | Peak area percentage |
| Calculated Purity | 98.6% | 98.5% | 98.7% (by area %) |
| Precision (RSD) | < 1.0% | < 0.5% | < 2.0% |
| Selectivity | Moderate (titrates all basic impurities) | High (structure-specific) | High (separation of volatile impurities) |
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below.
Non-Aqueous Titration with Perchloric Acid
This method determines the purity of this compound by quantifying its basicity.
Reagents and Equipment:
-
Glacial Acetic Acid
-
Perchloric Acid (0.1 M in glacial acetic acid), standardized
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Potentiometer with a glass and reference electrode (optional, for potentiometric titration)
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.25 g of the synthesized this compound into a clean, dry 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of Crystal Violet indicator solution. The solution will appear violet.
-
Titrate the solution with standardized 0.1 M perchloric acid until the color changes from violet to blue-green (the endpoint).
-
Alternatively, for potentiometric titration, immerse the electrodes in the solution and titrate with 0.1 M perchloric acid, recording the potential (mV) as a function of titrant volume. The endpoint is the point of maximum inflection on the titration curve.[1]
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the purity using the following formula:
*Purity (%) = (V_sample - V_blank) * M_titrant * MW_analyte / (W_sample * 10) *
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
M_titrant = Molarity of the perchloric acid titrant
-
MW_analyte = Molecular weight of this compound (119.17 g/mol )
-
W_sample = Weight of the sample (g)
-
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
qNMR provides a highly accurate purity assessment by comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard.
Reagents and Equipment:
-
Deuterated Chloroform (CDCl₃)
-
Maleic Acid (internal standard, >99.5% purity)
-
NMR spectrometer (e.g., 400 MHz)
-
High-precision analytical balance
Procedure:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of Maleic Acid into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, D1 ≥ 5 * T1 of the slowest relaxing proton).
-
Process the spectrum (phasing, baseline correction).
-
Integrate the well-resolved imine proton signal of this compound (around 8.3 ppm, 1H) and the olefinic proton signal of Maleic Acid (around 6.3 ppm, 2H).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (W_std / W_analyte) * (MW_analyte / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
W = Weight
-
MW = Molecular weight (this compound = 119.17 g/mol ; Maleic Acid = 116.07 g/mol )
-
P_std = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds in a sample and provides information on their relative abundance and identity.
Equipment:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
-
Helium (carrier gas)
Procedure:
-
Prepare a ~1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL of the solution into the GC-MS system.
-
Run the sample using a suitable temperature program (e.g., initial temperature of 80°C, ramp to 280°C).
-
Analyze the resulting chromatogram to determine the retention times and peak areas of all components.
-
The purity is estimated by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
-
The mass spectrum of the main peak should be consistent with the structure of this compound, with a molecular ion peak at m/z 119 and characteristic fragments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound using the three described methods.
Caption: Workflow for Purity Assessment of this compound.
Comparison of Methods
-
Non-Aqueous Titration: This is a cost-effective and relatively simple method that provides good precision for routine analysis. However, its main drawback is the lack of specificity, as any basic impurity will be titrated along with the analyte, potentially leading to an overestimation of purity.[1]
-
Quantitative ¹H NMR (qNMR): qNMR is a primary analytical method that is highly accurate and specific. Purity is determined based on the structure of the molecule, and it is less susceptible to interference from non-proton-containing impurities. The main limitations are the higher cost of instrumentation and the need for a suitable, high-purity internal standard that does not have overlapping signals with the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation of volatile impurities and provides structural information from the mass spectrum, aiding in impurity identification. The area percentage method for purity is straightforward but assumes that all components have the same response factor in the detector, which can introduce inaccuracies. For less volatile or thermally labile compounds, derivatization might be necessary.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Benzylidenemethylamine
An essential resource for laboratory professionals, this guide provides critical safety and logistical information for the handling and disposal of N-Benzylidenemethylamine. Adherence to these protocols is paramount for ensuring a safe laboratory environment and minimizing risk.
This compound is a chemical compound that requires careful handling due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Proper handling and storage are crucial to prevent accidents and exposure. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[1][2] Containers should be kept tightly closed.[2]
Hazard Identification:
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]
-
Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[1][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield.[5] | Protects against splashes and eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or appropriate protective clothing.[1][5] | Prevents skin contact and irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if vapors are generated.[5] | Protects against inhalation of vapors that may cause respiratory irritation.[1] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing the risk of exposure and ensuring a safe experimental process. The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Protocol: Spills and Exposure
In the event of a spill or exposure, a swift and correct response is crucial. The following diagram outlines the procedural steps to be taken.
Caption: Emergency Response Protocol for Spills and Exposure.
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6]
General Guidelines:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste; keep chemicals in their original containers.
-
Handle uncleaned containers as you would the product itself.
-
Do not empty into drains.[1]
The following decision tree provides guidance for the proper disposal route.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
